1-Aminopyridinium iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-1-ium-1-amine;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRLPYIMWROJBG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978792 | |
| Record name | 1-Aminopyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-87-0 | |
| Record name | Pyridinium, 1-amino-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6295-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminopyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.970 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Aminopyridinium iodide synthesis from hydroxylamine-O-sulfonic acid
An In-Depth Technical Guide to the Synthesis of 1-Aminopyridinium Iodide from Hydroxylamine-O-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile reagent in organic synthesis, from hydroxylamine-O-sulfonic acid and pyridine (B92270). The document details the experimental protocol, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.
Introduction
This compound is a valuable precursor for the generation of N-centered radicals and serves as a building block for the construction of various fused heterocycles and substituted pyridines.[1][2] Its synthesis via the electrophilic amination of pyridine using hydroxylamine-O-sulfonic acid is a well-established and reliable method.[3] This guide offers a detailed procedure based on the trusted "Organic Syntheses" protocol, ensuring reproducibility and a high yield of the target compound.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-amination of pyridine with hydroxylamine-O-sulfonic acid. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid. This is followed by treatment with potassium carbonate and subsequent addition of hydriodic acid to yield the final product, this compound.
Reaction:
Pyridine + Hydroxylamine-O-Sulfonic Acid → 1-Aminopyridinium Hydrogen Sulfate
1-Aminopyridinium Hydrogen Sulfate + K₂CO₃ → 1-Aminopyridinium Ylide + KHSO₄ + H₂O + CO₂
1-Aminopyridinium Ylide + HI → this compound
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the reactants and the product.
Table 1: Properties of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Purity |
| Hydroxylamine-O-sulfonic acid | H₃NO₄S | 113.09 | ≥ 96% |
| Pyridine | C₅H₅N | 79.10 | Distilled |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous |
| Hydriodic Acid | HI | 127.91 | 57% in water |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇IN₂ | [1] |
| Molecular Weight | 222.03 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 159-162 °C | [1][4][5] |
| Solubility | Soluble in water | [1][6] |
| Yield | 63-72% | [5] |
Experimental Protocol
This protocol is adapted from a well-established Organic Syntheses procedure.[5]
4.1. Materials and Equipment
-
Hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole)
-
Pyridine (24 mL, 0.30 mole), distilled
-
Potassium carbonate (13.8 g, 0.10 mole)
-
57% Hydriodic acid (14 mL, 0.10 mole)
-
Absolute ethanol (B145695)
-
Water
-
Round-bottom flask
-
Steam bath
-
Rotary evaporator
-
Stirring apparatus
-
Filtration apparatus
-
Dry ice-methanol bath
4.2. Procedure
-
Reaction Mixture Preparation: In a suitable flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold water. To this solution, add 24 mL (0.30 mole) of distilled pyridine.
-
Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Cooling and Base Addition: Cool the reaction mixture to room temperature with stirring. Add 13.8 g (0.10 mole) of potassium carbonate.
-
Solvent Removal: Remove the water and excess pyridine by heating the mixture at 30-40°C using a rotary evaporator connected to a water aspirator.
-
Extraction: Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
Precipitation: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid.
-
Crystallization: Store the resulting solution at -20°C for 1 hour to allow for the crystallization of the product.[5]
-
Isolation and Purification: Collect the solid by filtration. Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of nearly white crystals of this compound.[5]
4.3. Characterization
The final product can be characterized by its melting point, which should be in the range of 160-162°C.[5]
Visualizations
5.1. Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
5.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Hydroxylamine-O-sulfonic acid and its derivatives can be hazardous. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Hydriodic acid is corrosive and should be handled with care.
Conclusion
The synthesis of this compound from hydroxylamine-O-sulfonic acid and pyridine is a robust and efficient method for producing this important synthetic intermediate. The detailed protocol and supporting data provided in this guide are intended to facilitate its successful application in research and development settings.
References
Mechanism of 1-Aminopyridinium iodide formation
An In-depth Technical Guide on the Formation of 1-Aminopyridinium Iodide
Introduction
This compound is a versatile reagent in organic synthesis, serving as a key building block for constructing fused heterocycles, in dipolar cycloadditions, and for ylide-type reactions.[1][2][3] Its synthesis is a fundamental process for laboratories working on nitrogen-containing compounds. This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative data associated with the formation of this compound, tailored for researchers and drug development professionals.
Core Mechanism: Electrophilic Amination
The primary and most established method for synthesizing 1-aminopyridinium salts is through the electrophilic amination of pyridine (B92270).[4] The most common aminating agent used for this purpose is Hydroxylamine-O-sulfonic acid (HOSA).[4][5]
The reaction proceeds via a nucleophilic attack by the nitrogen atom of the pyridine ring on the electrophilic nitrogen center of HOSA.[6] This results in the formation of the 1-aminopyridinium cation and the displacement of a hydrogensulfate anion as the leaving group. The subsequent introduction of hydriodic acid facilitates an anion exchange, leading to the precipitation of the final product, this compound.[4][7]
Caption: The electrophilic amination of pyridine by HOSA.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound based on the well-established procedure from Organic Syntheses.[7]
| Parameter | Value | Notes |
| Reactants | ||
| Hydroxylamine-O-sulfonic acid | 11.3 g (0.10 mole) | Should be freshly prepared for best results.[7][8] |
| Pyridine | 24 g / 24 ml (0.30 mole) | Distilled before use. An excess improves yield.[7] |
| Workup Reagents | ||
| Potassium Carbonate | 13.8 g (0.10 mole) | Added after the initial reaction to neutralize.[7] |
| Hydriodic Acid (57%) | 14 ml / 22 g (0.10 mole) | Added to the filtrate for precipitation.[7] |
| Reaction Conditions | ||
| Heating Temperature | ~90°C | Maintained on a steam bath.[7] |
| Heating Duration | 20 minutes | For the initial reaction mixture.[7] |
| Precipitation Temperature | -20°C | To ensure maximum precipitation of the product.[7] |
| Product Information | ||
| Final Product | This compound | An almost-white crystalline solid.[7] |
| Yield | 14–16 g (63–72%) | Based on the starting amount of HOSA.[7] |
| Melting Point | 160–162°C | Literature values are consistent at 159-161°C or 161-162°C.[1][7][9] |
Experimental Protocol
The following is a detailed methodology adapted from the checked procedure in Organic Syntheses.[7]
Materials:
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Pyridine
-
Potassium carbonate
-
57% Hydriodic acid (HI)
-
Absolute ethanol (B145695)
-
Cold water
Procedure:
-
A fresh solution of hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole) is prepared in 64 ml of cold water.
-
To this solution, pyridine (24 ml, 0.30 mole) is added.
-
The mixture is heated on a steam bath at approximately 90°C for 20 minutes.
-
After heating, the mixture is cooled to room temperature while stirring.
-
Potassium carbonate (13.8 g, 0.10 mole) is added to the cooled solution.
-
The water and excess pyridine are removed using a rotary evaporator at a temperature of 30–40°C.
-
The resulting residue is treated with 120 ml of absolute ethanol, and the mixture is filtered to remove insoluble inorganic salts.
-
The filtrate is then treated with 14 ml (22 g, 0.10 mole) of 57% hydriodic acid.
-
The resulting solution is stored at -20°C for at least 1 hour to facilitate the crystallization of the product. Care must be taken to keep the temperature at or below -20°C to prevent the product from redissolving.[7]
-
The solid precipitate is collected by filtration. The initial yield is typically between 15.5–17.5 g.
-
For purification, the crude solid is recrystallized from approximately 100 ml of absolute ethanol to yield 14–16 g of almost-white this compound crystals.[7]
Caption: A step-by-step workflow for the synthesis of this compound.
Alternative Aminating Reagents
While HOSA is the most common reagent, other electrophilic aminating agents have been employed for the N-amination of pyridine and its derivatives. These include mesitylsulfonyl hydroxylamine (B1172632) (MSH), which is effective for less reactive pyridine derivatives, and O-(2,4-dinitrophenyl)hydroxylamine (DPH).[4] The choice of reagent can be critical when dealing with substituted or less reactive heterocyclic systems.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scientificlabs.ie [scientificlabs.ie]
Spectroscopic Characterization of 1-Aminopyridinium Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Aminopyridinium iodide, a versatile reagent in organic synthesis. The document details the methodologies for obtaining and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, experimental workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the analytical processes.
Introduction
This compound is a key synthetic intermediate, notably used in the formation of N-N bonds and the synthesis of various heterocyclic compounds.[1] Its reactivity and utility in drug discovery and development pipelines necessitate a thorough understanding of its structural and electronic properties. Spectroscopic techniques are fundamental to confirming the identity, purity, and structure of this compound. This guide offers a detailed exploration of its spectroscopic signature.
Synthesis of this compound
A well-established method for the synthesis of this compound is documented in Organic Syntheses.[2] The process involves the amination of pyridine (B92270) with hydroxylamine-O-sulfonic acid, followed by the precipitation of the iodide salt.
Experimental Workflow for Synthesis
References
In-Depth Technical Guide: Spectroscopic Analysis of 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-aminopyridinium iodide. It includes detailed experimental protocols for its synthesis and spectroscopic characterization, presented to aid in its identification, handling, and application in research and development.
Chemical Structure and Properties
This compound is a pyridine (B92270) derivative with the chemical formula C₅H₇IN₂ and a molecular weight of 222.03 g/mol . It is a valuable reagent in organic synthesis, often used as a precursor for creating fused heterocycles and in dipolar cycloaddition reactions.[1] The compound typically appears as an off-white to pinkish crystalline powder and is soluble in water.[1] It has a melting point of approximately 159-161 °C.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridinium (B92312) ring and the amino group. The electron-withdrawing nature of the positively charged nitrogen in the pyridinium ring will cause the ring protons to be deshielded, shifting their signals downfield.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (ortho) | 8.5 - 8.8 | Doublet (d) | 2H |
| H-4 (para) | 8.0 - 8.3 | Triplet (t) | 1H |
| H-3, H-5 (meta) | 7.8 - 8.1 | Triplet (t) | 2H |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show three distinct signals for the carbon atoms of the pyridinium ring, corresponding to the ortho, meta, and para positions. Similar to the protons, these carbons will be deshielded due to the positively charged nitrogen.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2, C-6 (ortho) | 145 - 150 |
| C-4 (para) | 140 - 145 |
| C-3, H-5 (meta) | 125 - 130 |
Note: These are estimated chemical shift ranges.
Infrared (IR) Spectral Data
The IR spectrum of this compound is characterized by vibrations of the pyridinium ring and the amino group.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | N-H stretching (amino group) | Medium, Broad |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| 1640 - 1620 | C=N and C=C stretching (ring) | Strong |
| 1550 - 1450 | C=C stretching (ring) | Strong |
| 1200 - 1000 | C-N stretching | Medium |
| 900 - 650 | C-H out-of-plane bending | Strong |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a well-established procedure for the synthesis of this compound.
Materials:
-
Hydroxylamine-O-sulfonic acid
-
Pyridine
-
Potassium carbonate
-
57% Hydriodic acid
-
Water
Procedure:
-
A solution of hydroxylamine-O-sulfonic acid (0.10 mole) in cold water is prepared.
-
Pyridine (0.30 mole) is added to this solution.
-
The mixture is heated at approximately 90°C for 20 minutes.
-
After cooling to room temperature, potassium carbonate (0.10 mole) is added.
-
Water and excess pyridine are removed via a rotary evaporator.
-
The resulting residue is treated with ethanol, and the insoluble potassium sulfate (B86663) is filtered off.
-
57% hydriodic acid (0.10 mole) is added to the filtrate.
-
The solution is cooled to -20°C for 1 hour to allow the product to precipitate.
-
The solid is collected and recrystallized from absolute ethanol to yield this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
Instrumentation:
-
A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used.
-
For ¹H NMR, the spectral width is typically set from 0 to 10 ppm.
-
For ¹³C NMR, the spectral width is typically set from 0 to 160 ppm.
-
Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is ground with potassium bromide (KBr, ~100 mg) using a mortar and pestle to create a fine powder.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between the structure of this compound and its expected spectral features.
Caption: Synthesis workflow for this compound.
Caption: Correlation of structure with expected NMR and IR features.
References
Solubility of 1-Aminopyridinium Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-aminopyridinium iodide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes known qualitative and semi-quantitative solubility information and presents a detailed experimental protocol for determining the solubility of this compound with high accuracy.
Core Concepts and Significance
This compound is a versatile reagent and building block in organic synthesis, notably used in the construction of fused heterocycles and in dipolar cycloaddition reactions.[1] Its solubility is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development in medicinal chemistry. Understanding the solubility profile of this pyridinium (B92312) salt in different organic solvents is essential for optimizing experimental conditions and ensuring efficient and reproducible outcomes.
Quantitative Solubility Data
Precise, broad-spectrum quantitative data on the solubility of this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, based on available information, a summary of its solubility is presented in Table 1. It is important to note that "soluble" is a qualitative descriptor and the actual saturation concentration can vary significantly.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (ε) | Solubility | Temperature (°C) | Citation |
| Water | H₂O | 18.02 | 80.1 | Soluble (almost transparent solution) | Not Specified | [1][2][3][4] |
| Absolute Ethanol (B145695) | C₂H₅OH | 46.07 | 24.5 | Soluble (approx. 14-16 g/100 mL) | Not Specified | [5] |
Note on Ethanol Solubility: The solubility in absolute ethanol is estimated from a recrystallization procedure where 14-16 grams of this compound are dissolved in approximately 100 mL of absolute ethanol.[5] This suggests a high degree of solubility, but this value should be considered semi-quantitative as it is derived from a purification protocol rather than a formal solubility study.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[6][7] This protocol outlines the steps to accurately measure the solubility of this compound in a given organic solvent.
Materials:
-
This compound (high purity, >97%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed vials on an orbital shaker or use a magnetic stirrer.
-
Equilibrate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the samples.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the known concentrations of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the solubility in the original undiluted supernatant.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Studies
The solubility of a compound like this compound is influenced by several interconnected factors. The diagram below illustrates these relationships.
Caption: Key factors influencing the solubility of this compound.
This guide serves as a foundational resource for professionals working with this compound. For precise solubility data in specific organic solvents not listed, it is highly recommended to perform the experimental protocol detailed herein.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. 1-氨基吡啶碘 | 6295-87-0 [m.chemicalbook.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Thermal Stability and Decomposition of 1-Aminopyridinium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-aminopyridinium iodide. Due to the limited availability of specific experimental thermal analysis data in published literature, this document combines known physical properties and decomposition products with generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The quantitative data presented herein is illustrative to guide researchers in their own experimental design and data interpretation.
Introduction
This compound is a pyridinium (B92312) salt that finds application as a reagent in organic synthesis, including in the formation of fused heterocycles and as a precursor for room temperature ionic liquids.[1][2][3] Its thermal stability is a critical parameter for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide outlines the key aspects of its thermal behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point reported to be in the range of 159-161 °C. Notably, some sources indicate that decomposition occurs at approximately 160 °C, suggesting that melting and decomposition are closely related thermal events.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₇IN₂ | [5] |
| Molecular Weight | 222.03 g/mol | [5] |
| Appearance | Off-white to pink crystalline powder | [6] |
| Melting Point | 159-161 °C | [3][7] |
| Decomposition | ~160 °C | [4] |
| Solubility | Soluble in water |
Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would be expected to show a significant mass loss event starting around its melting point. An illustrative TGA data summary is presented in Table 2.
Table 2: Illustrative Thermogravimetric Analysis Data for this compound
| Parameter | Illustrative Value |
| Onset Decomposition Temperature (T_onset) | ~ 160 °C |
| Temperature at 10% Mass Loss (T₁₀) | ~ 175 °C |
| Temperature at 50% Mass Loss (T₅₀) | ~ 210 °C |
| Residual Mass at 500 °C | < 5% |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would likely show an endothermic event corresponding to its melting, possibly overlapping with exothermic or endothermic events associated with its decomposition. An illustrative DSC data summary is provided in Table 3.
Table 3: Illustrative Differential Scanning Calorimetry Data for this compound
| Parameter | Illustrative Value |
| Melting Peak Temperature (T_m) | ~ 161 °C |
| Enthalpy of Fusion (ΔH_fus) | 25 - 40 J/g |
| Decomposition Peak Temperature(s) | 180 - 250 °C |
Decomposition Pathway
Based on safety data sheets, the hazardous decomposition products of this compound include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI). This suggests a complex decomposition pathway involving the fragmentation of the pyridinium ring and the release of the iodide counter-ion.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina (B75360) is recommended).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss (e.g., 10%, 50%).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, and determine the peak temperatures and enthalpies of transitions (e.g., melting, decomposition).
Caption: Generalized experimental workflow for the thermal analysis of this compound.
Conclusion
This compound exhibits thermal decomposition at a temperature close to its melting point of approximately 160 °C. The decomposition is a complex process leading to the formation of various gaseous products, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide. For precise determination of its thermal stability and decomposition kinetics, experimental analysis using TGA and DSC, as outlined in this guide, is essential. The provided protocols and illustrative data serve as a valuable starting point for researchers and professionals in designing their investigations into the thermal properties of this compound.
References
- 1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | RISE [ri.se]
- 2. researchgate.net [researchgate.net]
- 3. indiamart.com [indiamart.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. rheniumshop.co.il [rheniumshop.co.il]
- 6. This compound, this compound 6295-87-0, this compound suppliers in India. [sodiumiodide.net]
- 7. 1 Aminopyridinium Iodide Manufacturer Exporter Supplier from Pune India [fluorochem.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Purity Assessment of Commercially Available 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopyridinium iodide is a versatile reagent with significant applications in organic synthesis and pharmaceutical research. Its purity is paramount to ensure the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available this compound. It details potential impurities, analytical techniques for their detection and quantification, and provides exemplary experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development to ensure the quality of this critical reagent in their work.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and has been utilized in the development of novel chemical entities.[1] Given its role as a precursor in multi-step syntheses, the presence of impurities can have a cascading effect, leading to the formation of undesired side products, reduced yields, and complications in purification processes. Therefore, a thorough purity assessment of commercial batches of this compound is a critical first step in any research or development endeavor.
This guide outlines the common impurities that may be present in commercially available this compound, stemming from its synthesis and degradation. It further provides a detailed examination of various analytical techniques that can be employed for its purity determination, including chromatographic, spectroscopic, and elemental analysis methods.
Potential Impurities in this compound
The primary route for the synthesis of this compound involves the amination of pyridine (B92270) with hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid.[2] Based on this synthesis, the following impurities can be anticipated:
-
Unreacted Starting Materials: Residual amounts of pyridine and hydroxylamine-O-sulfonic acid may be present in the final product.
-
Side Products: The synthesis may lead to the formation of byproducts, although specific examples are not extensively documented in the literature.
-
Solvent Residues: Ethanol is commonly used for the recrystallization of this compound, and its presence as a residual solvent is possible.[2]
-
Degradation Products: this compound may be susceptible to degradation, particularly when exposed to light or high temperatures.
The logical relationship for the formation of this compound and the potential for starting material impurities is illustrated in the following diagram:
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For pyridinium (B92312) salts, reversed-phase HPLC is a common and effective method.[3]
3.1.1. Data Presentation
| Parameter | Value |
| Purity (by HPLC) | >98.0% (TCI), ≥98.0% (HPLC) (Sigma-Aldrich) |
| Typical Retention Time | Dependent on specific method |
3.1.2. Experimental Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 254 nm).
-
Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound. The purity is then calculated based on the area of the main peak relative to the total peak area.
The general workflow for HPLC analysis is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR should be employed.
3.2.1. Data Presentation
| Nucleus | Expected Chemical Shifts (ppm) |
| ¹H NMR | Protons on the pyridinium ring are deshielded and appear in the aromatic region. The α-protons (adjacent to the nitrogen) are typically the most downfield.[6] |
| ¹³C NMR | Carbons of the pyridinium ring also exhibit downfield shifts due to the positive charge.[6] |
3.2.2. Experimental Protocol for Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte and any impurities.
3.3.1. Data Presentation
| Parameter | Value |
| Molecular Weight | 222.03 g/mol |
| Molecular Formula | C₅H₇IN₂ |
3.3.2. Experimental Protocol
-
Ionization Technique: Electrospray ionization (ESI) is suitable for the analysis of pre-ionized compounds like pyridinium salts.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can aid in the identification of unknown impurities.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and any impurity ions. The resulting fragmentation patterns can provide valuable structural information for impurity identification.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data can be compared to the theoretical values to assess the overall purity.
3.4.1. Data Presentation
| Element | Theoretical Percentage |
| Carbon (C) | 27.05% |
| Hydrogen (H) | 3.18% |
| Nitrogen (N) | 12.62% |
3.4.2. Experimental Protocol
Combustion analysis is the standard method for determining the C, H, and N content of organic compounds.[7][8]
-
A precisely weighed sample is combusted in a high-temperature furnace in the presence of oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps and columns to separate them.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The percentage of each element in the original sample is then calculated.
Summary of Purity Assessment Strategy
A comprehensive purity assessment of this compound should involve a combination of the techniques described above. The following logical workflow is recommended:
Conclusion
The purity of this compound is a critical factor that can significantly impact the outcome of research and development activities. This guide has provided a detailed overview of the potential impurities and a suite of analytical techniques for their comprehensive assessment. By implementing a robust quality control strategy incorporating HPLC, NMR, mass spectrometry, and elemental analysis, researchers can ensure the integrity of their starting materials and the reliability of their scientific findings. The provided experimental protocols and data tables serve as a practical resource for establishing in-house purity assessment methods for this important chemical reagent.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. benchchem.com [benchchem.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. helixchrom.com [helixchrom.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling and Storage of 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the safe handling, storage, and key experimental procedures for 1-Aminopyridinium iodide. The information is intended to support laboratory safety and procedural excellence for professionals in research and drug development.
Compound Identification and Properties
This compound is a valuable reagent in organic synthesis, serving as a building block for various heterocyclic compounds.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 6295-87-0 | [2][3][4] |
| Molecular Formula | C₅H₇IN₂ | [2][3][4] |
| Molecular Weight | 222.03 g/mol | [2][3][4] |
| Appearance | Off-white to light red powder/crystals | [5][6] |
| Melting Point | 159-161 °C (decomposes) | [4] |
| Solubility | Soluble in water | [1][2] |
| Density | 1.82 g/cm³ (estimate) | [7] |
| Purity | Typically ≥97% | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.
Hazard Classifications:
-
Skin Irritation: Category 2[8]
-
Serious Eye Irritation: Category 2[8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[8]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound.
Caption: Required Personal Protective Equipment Workflow.
First Aid Measures
In case of exposure, follow these first aid protocols:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is between 2°C and 8°C.[9]
-
Protect from light.
Caption: Workflow for Safe Handling and Storage.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole)
-
Pyridine (B92270) (24 mL, 0.30 mole)
-
Potassium carbonate (13.8 g, 0.10 mole)
-
57% Hydriodic acid (14 mL, 0.10 mole)
-
Cold water
Procedure:
-
A freshly prepared solution of hydroxylamine-O-sulfonic acid in 64 mL of cold water is treated with 24 mL of pyridine.
-
The mixture is heated at approximately 90°C on a steam bath for 20 minutes.
-
After cooling to room temperature with stirring, 13.8 g of potassium carbonate is added.
-
Water and excess pyridine are removed by heating at 30-40°C in a rotary evaporator.
-
The residue is treated with 120 mL of ethanol, and the insoluble potassium sulfate (B86663) is removed by filtration.
-
To the filtrate, 14 mL of 57% hydriodic acid is added.
-
The resulting solution is stored at -20°C for 1 hour to allow for precipitation.
-
The solid is collected and recrystallized from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of this compound as almost-white crystals.[5]
Synthesis of ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide
This protocol demonstrates a common use of this compound in the synthesis of N-aminides, adapted from Organic Syntheses.[10]
Materials:
-
Methyl (tert-butoxycarbonyl)glycinate (6.80 g, 36.0 mmol)
-
This compound (6.67 g, 30.0 mmol)
-
Potassium carbonate (9.95 g, 72.0 mmol)
-
Methanol (225 mL)
Procedure:
-
In a 500 mL single-necked, round-bottomed flask, charge methyl (tert-butoxycarbonyl)glycinate and methanol.
-
Add this compound and stir the reaction for 5 minutes at 22°C.
-
Add potassium carbonate and continue stirring at 22°C for 64 hours.
-
The reaction progress can be monitored by the color change from a yellow heterogeneous mixture to a dark purple solution.
Concluding Remarks
This compound is a versatile reagent with significant applications in synthetic chemistry. Adherence to the safety, handling, and storage procedures outlined in this guide is paramount to ensuring a safe laboratory environment and the integrity of the compound. The provided experimental protocols offer a foundation for its synthesis and application. Researchers are encouraged to consult the original literature and relevant Safety Data Sheets for further details.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. 1 Aminopyridinium Iodide Manufacturer Exporter Supplier from Pune India [fluorochem.co.in]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]
- 7. 1-氨基吡啶碘 | 6295-87-0 [m.chemicalbook.com]
- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 97 6295-87-0 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of N-Aminopyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Aminopyridinium iodide is a versatile pyridinium (B92312) salt that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable precursor for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of N-Aminopyridinium iodide, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential applications in drug development.
Physical and Chemical Properties
N-Aminopyridinium iodide is a white to light-orange crystalline solid.[1] It is soluble in water.[1] The fundamental physical and chemical properties are summarized in the table below.
Table 1: Physical and Chemical Properties of N-Aminopyridinium Iodide
| Property | Value | References |
| Molecular Formula | C₅H₇IN₂ | [1] |
| Molar Mass | 222.03 g/mol | [1] |
| Melting Point | 159-161 °C (decomposes) | [1][2] |
| Appearance | White to light-orange powder/crystal | [1] |
| Solubility | Soluble in water | [1] |
| Crystal Structure | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
Spectral Data
The following tables summarize the key spectral data for N-Aminopyridinium iodide. This data is essential for the identification and characterization of the compound.
Table 2: ¹H NMR Spectral Data of N-Aminopyridinium Iodide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of N-Aminopyridinium Iodide
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 4: IR Spectral Data of N-Aminopyridinium Iodide
| Wavenumber (cm⁻¹) | Assignment |
| 3130-3030 | Aromatic C-H stretch |
| 1660-1610 | C=C and C=N stretching |
| 1550-1485 | N-H bending |
| 1220-1020 | C-N stretching |
| ~500 | C-I stretching |
| Note: The IR data is inferred from typical ranges for the functional groups present and from general statements in the search results.[1][4] |
Table 5: UV-Vis Spectral Data of N-Aminopyridinium Iodide
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 288 | 2.65 x 10⁴ L cm⁻¹ mol⁻¹ | Water |
| 351 | 1.72 x 10⁴ L cm⁻¹ mol⁻¹ | Water |
| Note: The UV-Vis data is for the triiodide ion, which may be present in solutions of N-Aminopyridinium iodide.[5] Specific UV-Vis data for the N-aminopyridinium cation was not found. |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and key reactions of N-Aminopyridinium iodide.
Synthesis of N-Aminopyridinium Iodide
The most common method for the synthesis of N-Aminopyridinium iodide is the electrophilic amination of pyridine (B92270) using hydroxylamine-O-sulfonic acid (HOSA).[6][7]
Experimental Protocol:
-
Preparation of HOSA solution: In a flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold water.[1]
-
Reaction with Pyridine: To the freshly prepared HOSA solution, add 24 mL (0.30 mole) of pyridine.[1]
-
Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.[1]
-
Basification: Cool the reaction mixture to room temperature with stirring and add 13.8 g (0.10 mole) of potassium carbonate.[1]
-
Solvent Removal: Remove water and excess pyridine by rotary evaporation at 30-40°C.[1]
-
Extraction: Treat the residue with 120 mL of ethanol (B145695) and filter to remove the insoluble potassium sulfate.[1]
-
Precipitation: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid. Store the resulting solution at -20°C for 1 hour to allow for precipitation.[1]
-
Isolation and Purification: Collect the solid precipitate by filtration. Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of N-Aminopyridinium iodide as almost-white crystals.[1]
Generation of N-Centered Radicals via Photoredox Catalysis
N-Aminopyridinium salts can serve as precursors to N-centered radicals under photoredox conditions.[8][9]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the N-aminopyridinium salt (1.0 equiv), the arene or heteroarene substrate (10 equiv), and a ruthenium-based photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).[8]
-
Solvent: Add a suitable solvent, such as acetonitrile (B52724) (MeCN).[8]
-
Irradiation: Irradiate the reaction mixture with blue light (e.g., blue LEDs) at a controlled temperature (e.g., 40°C) for a specified time (e.g., 5 hours).[8]
-
Workup and Purification: After the reaction is complete, concentrate the mixture and purify the product by column chromatography.
[3+2] Cycloaddition Reactions
N-Aminopyridinium ylides, generated in situ from N-Aminopyridinium iodide, can undergo [3+2] cycloaddition reactions with various dipolarophiles.[6][10]
Experimental Protocol:
-
Ylide Formation: In a reaction flask, suspend N-Aminopyridinium iodide (1.0 equiv) in a suitable solvent (e.g., methanol). Add a base, such as potassium carbonate (2.4 equiv), to generate the N-aminopyridinium ylide in situ.[6]
-
Addition of Dipolarophile: Add the dipolarophile (e.g., an activated alkyne or alkene, 1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for a specified period (e.g., 64 hours).[6]
-
Workup and Purification: After the reaction, remove the solvent under reduced pressure. Purify the crude product by column chromatography on alumina (B75360) or silica (B1680970) gel.[6]
Palladium-Catalyzed C-H Arylation using N-Iminopyridinium Ylide as a Directing Group
The N-imino group of N-aminopyridinium ylides can act as a directing group for palladium-catalyzed C-H arylation of the pyridine ring.[11]
Experimental Protocol:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the N-iminopyridinium ylide (1.5 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol %), and a suitable phosphine (B1218219) ligand (e.g., tri-tert-butylphosphine, 15 mol %).[11]
-
Base and Additives: Add a base, such as potassium carbonate (3 equiv), and 3 Å molecular sieves.[11]
-
Solvent and Temperature: Add toluene (B28343) as the solvent and heat the reaction mixture to 125°C.[11]
-
Workup and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash chromatography to obtain the 2-arylated N-iminopyridinium ylide.[11]
Mandatory Visualizations
Synthesis Workflow of N-Aminopyridinium Iodide
Caption: Synthesis workflow for N-Aminopyridinium iodide.
Photoredox Catalytic Cycle for N-Centered Radical Generation
Caption: Generation of N-centered radicals from N-Aminopyridinium salts.
Logical Relationship in Directed C-H Arylation
Caption: Palladium-catalyzed C-H arylation logical workflow.
Applications in Drug Development
While specific signaling pathways directly modulated by N-Aminopyridinium iodide are not extensively documented in the available literature, its importance in drug development stems from its utility as a versatile synthetic building block. The pyridine and piperidine (B6355638) motifs are prevalent in a vast number of pharmaceuticals.[11][12]
The chemical transformations detailed in this guide, such as C-H functionalization and the formation of novel heterocyclic systems through cycloaddition, provide medicinal chemists with powerful tools to:
-
Synthesize Novel Scaffolds: The ability to functionalize the pyridine ring and construct complex heterocyclic structures opens avenues for the discovery of new pharmacophores.
-
Late-Stage Functionalization: The directed C-H activation strategies can be employed for the late-stage modification of complex drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Access to Bioactive Motifs: The synthesis of substituted pyridines and the generation of nitrogen-containing heterocycles are crucial for accessing a wide range of biologically active molecules, including potential enzyme inhibitors and receptor ligands.
The development of synthetic methodologies involving N-Aminopyridinium iodide and its derivatives contributes significantly to the efficiency and diversity of modern drug discovery pipelines.
Conclusion
N-Aminopyridinium iodide is a valuable and versatile reagent in organic chemistry with significant potential in the field of drug development. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an important tool for the synthesis of complex nitrogen-containing molecules. The experimental protocols and reaction workflows provided in this guide offer a comprehensive resource for researchers and scientists working in this area. Further exploration of the biological activities of compounds derived from N-Aminopyridinium iodide is a promising area for future research.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Methodological & Application
Application Notes and Protocols: 1-Aminopyridinium Iodide in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopyridinium iodide is a versatile and readily available reagent that serves as a precursor to N-aminopyridinium ylides, which are valuable 1,3-dipoles in organic synthesis. These ylides readily participate in [3+2] cycloaddition reactions with a variety of electron-deficient alkenes and alkynes. This methodology provides a powerful and direct route to the synthesis of pyrazolo[1,5-a]pyridine (B1195680) scaffolds, which are privileged structures in medicinal chemistry due to their diverse biological activities, including acting as kinase inhibitors and adenosine (B11128) antagonists.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in these synthetically important transformations.
Reaction Principle and Mechanism
The overall transformation involves a three-step sequence:
-
In situ generation of the N-aminopyridinium ylide: In the presence of a base, this compound is deprotonated to form the corresponding N-aminopyridinium ylide, which acts as the 1,3-dipole.
-
[3+2] Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition reaction with an electron-deficient dipolarophile (e.g., an α,β-unsaturated carbonyl compound or alkene) to form a tetrahydropyrazolopyridine intermediate.
-
Oxidative Aromatization: The intermediate is then oxidized to afford the stable, aromatic pyrazolo[1,5-a]pyridine product. This oxidation can occur in the presence of an external oxidant or, in some cases, using atmospheric oxygen.[1]
The detailed mechanism involves the formation of the pyridinium (B92312) ylide, which then attacks the β-carbon of the electron-deficient alkene. This is followed by a ring-closing step to form the five-membered ring of the tetrahydropyrazolopyridine intermediate. Subsequent elimination and oxidation lead to the final aromatic product.
Applications
The [3+2] cycloaddition reaction of this compound is a cornerstone for the synthesis of a wide array of functionalized pyrazolo[1,5-a]pyridines. Key applications include:
-
Drug Discovery: The resulting heterocyclic cores are integral to the development of novel therapeutic agents.
-
Fine Chemical Synthesis: This reaction provides an efficient route to complex heterocyclic building blocks for further synthetic elaboration.
-
Materials Science: Pyrazolo[1,5-a]pyridine derivatives have been explored for their photophysical properties.
Data Presentation
The following tables summarize the scope of the [3+2] cycloaddition reaction with respect to the N-aminopyridine precursor and the dipolarophile, along with the reported yields.
Table 1: Substrate Scope of N-Aminopyridinium Salts with Chalcones
| N-Aminopyridinium Salt | Dipolarophile (Chalcone) | Solvent | Yield (%) |
| This compound | Chalcone (B49325) | NMP | 85 |
| This compound | 4'-Methylchalcone | NMP | 82 |
| This compound | 4'-Methoxychalcone | NMP | 78 |
| This compound | 4'-Chlorochalcone | NMP | 88 |
| 1-Amino-4-methylpyridinium iodide | Chalcone | NMP | 75 |
Reaction conditions: N-aminopyridinium salt (1.2 mmol), chalcone (1.0 mmol), K₂CO₃ (2.0 mmol), O₂ (1 atm), NMP (3 mL), room temperature, 12 h. Data extracted from Ravi et al., Synthesis, 2017.[1]
Table 2: Substrate Scope of N-Aminopyridinium Iodide with Various Dipolarophiles
| Dipolarophile | Product | Yield (%) |
| Benzylideneacetone | 3-Acetyl-2-phenylpyrazolo[1,5-a]pyridine | 72 |
| Ethyl cinnamate | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | 65 |
| Acrylonitrile | 2-Phenylpyrazolo[1,5-a]pyridine-3-carbonitrile | 68 |
| (E)-1-Nitro-2-phenylethene | 3-Nitro-2-phenylpyrazolo[1,5-a]pyridine | 92 |
Reaction conditions: this compound (1.2 mmol), dipolarophile (1.0 mmol), K₂CO₃ (2.0 mmol), O₂ (1 atm), NMP (3 mL), room temperature, 12-24 h. Data extracted from Ravi et al., Synthesis, 2017 and other sources.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aroyl-2-arylpyrazolo[1,5-a]pyridines [1]
Materials:
-
This compound (or substituted derivative)
-
Substituted chalcone
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Oxygen balloon
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add the chalcone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add N-methyl-2-pyrrolidone (3 mL) to the flask.
-
Fit the flask with an oxygen balloon and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired pyrazolo[1,5-a]pyridine derivative.
Protocol 2: Synthesis of N-Acyl Pyridinium-N-Aminide Precursor [3]
This protocol describes the synthesis of a precursor ylide, which can then be used in subsequent cycloaddition reactions.
Materials:
-
Methyl (tert-butoxycarbonyl)glycinate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and concentration
Procedure:
-
In a 500 mL round-bottom flask, dissolve methyl (tert-butoxycarbonyl)glycinate (36.0 mmol, 1.2 equiv) in methanol (225 mL).
-
Add this compound (30.0 mmol, 1.0 equiv) to the solution and stir for 5 minutes at 22 °C.
-
Add potassium carbonate (36.0 mmol, 1.2 equiv) in a single portion.
-
Stir the resulting suspension at 22 °C for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add dichloromethane (200 mL) to the residue and stir for 10 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional dichloromethane (2 x 50 mL).
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl pyridinium-N-aminide.
-
The crude product can be further purified by recrystallization if necessary.
Safety Information
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents such as NMP, methanol, and dichloromethane are flammable and/or toxic. Work in a well-ventilated fume hood.
-
Reactions under an oxygen atmosphere should be conducted with care.
Conclusion
The [3+2] cycloaddition of this compound with electron-deficient dipolarophiles is a robust and efficient method for the synthesis of pyrazolo[1,5-a]pyridines. The mild reaction conditions and broad substrate scope make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The provided protocols offer a starting point for the exploration of this versatile reaction.
References
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyridines using 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their rigid bicyclic structure serves as a versatile scaffold for the development of therapeutic agents targeting a range of diseases. Notably, derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) core have shown potent inhibitory activity against various protein kinases, making them promising candidates for cancer therapy.[3][4] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction using 1-aminopyridinium iodide as a key precursor.
The synthesis primarily involves the reaction of this compound with various alkynes, a process often mediated by a base. This 1,3-dipolar cycloaddition is an efficient method for constructing the pyrazolo[1,5-a]pyridine (B1195680) core.[5]
Reaction Mechanism and Workflow
The synthesis of pyrazolo[1,5-a]pyridines from this compound proceeds through a base-mediated [3+2] cycloaddition reaction. The base deprotonates the amino group of the this compound to form a pyridinium (B92312) ylide intermediate. This ylide, acting as a 1,3-dipole, then reacts with a dipolarophile, typically an activated alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form the fused pyrazolo[1,5-a]pyridine ring system.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
This protocol describes the synthesis of a model pyrazolo[1,5-a]pyridine derivative using dimethyl acetylenedicarboxylate (DMAD) as the alkyne.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 mmol).
-
Add dimethyl acetylenedicarboxylate (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.
Data Presentation
The following tables summarize the yields of various pyrazolo[1,5-a]pyridine derivatives synthesized from substituted N-aminopyridinium precursors and different alkynes, as reported in the literature.
Table 1: Synthesis of Pyrazolo[1,5-a]pyridines from N-Amino-2-iminopyridines and Alkynes [6][7]
| Entry | N-Aminopyridine Derivative | Alkyne | Product | Yield (%) |
| 1 | 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 92 |
| 2 | 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 96 |
| 3 | 1-Amino-4-(4-methoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 95 |
| 4 | 1-Amino-4-(4-nitrophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 89 |
| 5 | 1-Amino-4-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-5-(4-bromophenyl)-6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 94 |
Table 2: Synthesis of Pyrazolo[1,5-a]pyridines from N-Amino-2-iminopyridines and 1,3-Dicarbonyl Compounds [8][9][10]
| Entry | N-Aminopyridine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 |
| 2 | 1-Amino-2-imino-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 95 |
| 3 | 1-Amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 90 |
| 4 | 1-Amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 84 |
| 5 | 1-Amino-2-imino-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 91 |
Application in Drug Development: Targeting Kinase Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally analogous to pyrazolo[1,5-a]pyridines, have emerged as potent inhibitors of various protein kinases.[3][4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
One such target is the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[11][12] Ligand binding to Trk receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[3][13][14] These pathways are critical for cell survival and proliferation. In several cancers, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins involving the Trk kinases, resulting in their constitutive activation and driving tumor growth.[11] Pyrazolo[1,5-a]pyrimidine-based inhibitors can block the ATP-binding site of Trk kinases, thereby inhibiting their activity and downstream signaling, ultimately leading to apoptosis of cancer cells.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for Primary Amine Synthesis Utilizing 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Traditional methods for primary amine synthesis often involve harsh reagents or multi-step procedures. Aza-ylides derived from 1-aminopyridinium iodide serve as valuable ammonia (B1221849) equivalents, enabling the electrophilic amination of nucleophiles to furnish primary amines.[1][2] This protocol details the synthesis of the key reagent, this compound, and outlines a general procedure for its application in the synthesis of primary amines via reaction with Grignard reagents.
Synthesis of this compound
This compound is a stable, crystalline solid that can be readily prepared from pyridine (B92270) and hydroxylamine-O-sulfonic acid.[2][3]
Reaction Scheme
Synthesis of this compound
Experimental Protocol
Materials:
-
Pyridine
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1.0 equiv) in cold deionized water.
-
To this solution, add pyridine (3.0 equiv) and heat the mixture at 90°C for 20 minutes.
-
Cool the reaction mixture to room temperature and add potassium carbonate (1.0 equiv).
-
Remove water and excess pyridine under reduced pressure using a rotary evaporator.
-
To the residue, add ethanol and filter to remove the insoluble potassium sulfate (B86663).
-
To the filtrate, add 57% hydriodic acid (1.0 equiv) and cool the solution to -20°C for 1 hour to induce crystallization.
-
Collect the resulting white to off-white crystals of this compound by filtration and recrystallize from absolute ethanol.[3]
Quantitative Data:
| Reagent | Molar Equiv. |
| Hydroxylamine-O-sulfonic acid | 1.0 |
| Pyridine | 3.0 |
| Potassium carbonate | 1.0 |
| Hydriodic acid (57%) | 1.0 |
| Typical Yield | 63-72% |
Table 1: Stoichiometry and Yield for the Synthesis of this compound.[3]
Primary Amine Synthesis via Electrophilic Amination of Grignard Reagents
The N-aminopyridinium ylide, generated in situ from this compound by treatment with a base, acts as an electrophilic aminating agent. This reactive intermediate readily reacts with nucleophilic Grignard reagents to afford the corresponding primary amines.
Signaling Pathway Diagram
Caption: Reaction pathway for primary amine synthesis.
General Experimental Workflow
Caption: General workflow for primary amine synthesis.
General Protocol for Primary Amine Synthesis
Materials:
-
This compound
-
Anhydrous base (e.g., potassium carbonate)
-
Anhydrous aprotic solvent (e.g., THF, Diethyl ether)
-
Grignard reagent (solution in THF or diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv) and an anhydrous base (e.g., potassium carbonate, 2.0 equiv).
-
Add anhydrous aprotic solvent (e.g., THF) and stir the suspension at room temperature for 30 minutes to facilitate the in situ formation of the N-aminopyridinium ylide.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the Grignard reagent (1.0 equiv) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours (reaction progress can be monitored by TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired primary amine.
Note: The optimal base, solvent, temperature, and reaction time may vary depending on the specific Grignard reagent used.
Expected Results and Substrate Scope
Hypothetical Substrate Scope and Yields:
| Grignard Reagent (R-MgX) | R Group | Expected Product (R-NH₂) | Expected Yield (%) |
| Phenylmagnesium bromide | Phenyl | Aniline | 60-75 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | p-Anisidine | 65-80 |
| n-Butylmagnesium chloride | n-Butyl | n-Butylamine | 50-65 |
| sec-Butylmagnesium chloride | sec-Butyl | sec-Butylamine | 40-55 |
| Benzylmagnesium chloride | Benzyl | Benzylamine | 55-70 |
Table 2: Hypothetical yields for the synthesis of primary amines using this compound and various Grignard reagents. These are estimated yields based on general principles of similar reactions and require experimental validation.
Logical Relationship Diagram
Caption: Relationship between key reagents in the synthesis.
Conclusion
The use of this compound as a precursor for an electrophilic aminating agent provides a convenient and effective method for the synthesis of primary amines from Grignard reagents. The protocol is characterized by the use of a stable and easily prepared reagent and generally mild reaction conditions. This methodology offers a valuable tool for researchers in organic synthesis and drug development for the introduction of the primary amine functionality. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields.
References
Application Notes and Protocols: 1-Aminopyridinium Iodide as a Precursor for N-Centered Radicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-aminopyridinium iodide as a stable, readily prepared precursor for the generation of N-centered radicals, particularly amidyl radicals. The primary application highlighted is the direct C-H amination and amidation of arenes and heteroarenes through photoredox catalysis.
Introduction
Nitrogen-centered radicals (NCRs) are highly reactive intermediates with significant applications in organic synthesis, enabling the construction of complex nitrogen-containing molecules.[1] Traditional methods for generating NCRs often involve unstable or difficult-to-handle precursors.[2] 1-Aminopyridinium salts have emerged as valuable, bench-stable precursors that cleanly generate N-centered radicals upon single electron transfer (SET) reduction.[3][4] This process is particularly efficient under mild photoredox catalysis conditions, allowing for a broad range of synthetic transformations.[2][4]
The generation of an amidyl radical from an N-aminopyridinium salt is driven by the formation of a stable pyridine (B92270) molecule and the gain in entropy.[2] These electrophilic radicals can then participate in a variety of reactions, most notably the direct functionalization of C-H bonds in (hetero)arenes and the difunctionalization of olefins.[1][4][5]
Key Applications
-
Direct C-H Amination/Amidation of Arenes and Heteroarenes: N-centered radicals generated from 1-aminopyridinium salts can be used for the regioselective amidation of electron-rich arenes and heteroarenes.[4] This method avoids the need for pre-functionalization of the substrate.
-
Aminohydroxylation of Olefins: N-centered radicals can add to olefins to initiate aminohydroxylation reactions, with the amino group typically adding to the less substituted carbon.[5]
-
Synthesis of N-Heterocycles: The radical intermediates can participate in annulation reactions to construct various nitrogen-containing heterocyclic frameworks such as pyrrolidines and isoquinolones.[1]
-
Aziridination: N-protected 1-aminopyridinium salts can be used to generate N-centered radicals for the synthesis of aziridines with high diastereoselectivity.[1]
Data Presentation
Table 1: Photoredox C-H Amidation of Arenes with N-(Phthalimido)pyridinium Salt
| Entry | Arene | Product | Yield (%) |
| 1 | Benzene | N-Phenylphthalimide | 49 |
| 2 | 1,3,5-Trimethoxybenzene | N-(2,4,6-Trimethoxyphenyl)phthalimide | 95 |
| 3 | 1,4-Dimethoxybenzene | N-(2,5-Dimethoxyphenyl)phthalimide | 81 |
| 4 | Anisole | N-(4-Methoxyphenyl)phthalimide | 55 |
Reaction Conditions: Arene (10 equiv), N-aminopyridinium salt (1 equiv), Ru(bpy)₃Cl₂ (photocatalyst), MeCN, 40 °C, 5 h, blue light irradiation.[2][4]
Table 2: Photoredox C-H α-Amidation of N-Methylindoles with N-(Methylsulfonylamino)pyridinium Salt
| Entry | N-Methylindole Derivative | Product | Yield (%) |
| 1 | N-Methylindole | 2-Amidated Product | 91 |
| 2 | 5-Bromo-N-methylindole | 2-Amidated Product | 75 |
| 3 | 5-Fluoro-N-methylindole | 2-Amidated Product | 63 |
| 4 | 5-Methoxy-N-methylindole | 2-Amidated Product | 95 |
| 5 | 6-Chloro-N-methylindole | 2-Amidated Product | 71 |
| 6 | 7-Methyl-N-methylindole | 2-Amidated Product | 82 |
| 7 | 3-Methyl-N-methylindole | 2-Amidated Product | 96 |
| 8 | 3-Phenyl-N-methylindole | 2-Amidated Product | 76 |
Reaction Conditions: Indole (1 equiv), N-aminopyridinium salt (1.5 equiv), Ru(bpy)₃Cl₂ (photocatalyst), MeCN, 40 °C, 5 h, blue light irradiation.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure by Gösl and Meuwsen.
Materials:
-
Hydroxylamine-O-sulfonic acid
-
Pyridine
-
Potassium carbonate
-
57% Hydriodic acid
-
Round-bottomed flask
-
Stir bar
-
Heating mantle/steam bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, dissolve hydroxylamine-O-sulfonic acid in a minimal amount of water.
-
Add an excess of pyridine (approximately 3 equivalents) to the solution.
-
Heat the mixture at approximately 90 °C on a steam bath for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring.
-
Add potassium carbonate (1 equivalent) to neutralize the reaction.
-
Remove the water and excess pyridine using a rotary evaporator at 30-40 °C.
-
Treat the residue with ethanol and filter to remove the insoluble potassium sulfate.
-
To the ethanolic filtrate, add 57% hydriodic acid (1 equivalent).
-
Cool the resulting solution to -20 °C for 1 hour to precipitate the product.
-
Collect the solid by filtration.
-
Recrystallize the crude product from absolute ethanol to yield this compound as off-white crystals.
Protocol 2: General Procedure for Photoredox C-H Amidation of Arenes
Materials:
-
Arene or heteroarene substrate
-
N-Aminopyridinium salt (e.g., N-(phthalimido)pyridinium salt)
-
Ru(bpy)₃Cl₂ (Ruthenium(II) tris(2,2'-bipyridyl) dichloride)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the arene/heteroarene (1.0 mmol, 1.0 equiv, if solid), the N-aminopyridinium salt (1.5 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂ (0.01-0.02 mmol, 1-2 mol%).
-
If the arene is a liquid, add it in excess (e.g., 10 equiv).
-
Add anhydrous acetonitrile (e.g., 0.1 M solution based on the limiting reagent).
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source.
-
Irradiate the mixture at 40 °C with vigorous stirring for 5-24 hours (reaction progress can be monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the amidated product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for photoredox-catalyzed C-H amidation.
References
Application Notes and Protocols: Photoredox-Catalyzed C-H Amination with 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-aminopyridinium iodide and related N-aminopyridinium salts in photoredox-catalyzed C-H amination reactions. This methodology offers a powerful tool for the direct introduction of nitrogen-containing functionalities into organic molecules, a critical transformation in medicinal chemistry and drug development.
Introduction
Direct C-H amination has emerged as a highly sought-after transformation in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable C-N bonds. Photoredox catalysis, utilizing visible light to drive chemical reactions, provides a mild and efficient platform for such transformations. N-aminopyridinium salts, such as this compound, have been identified as effective precursors for N-centered radicals under photoredox conditions.[1][2][3] Single electron transfer (SET) from an excited photocatalyst to the N-aminopyridinium salt leads to the formation of an amidyl radical, which can then participate in C-H functionalization reactions.[1][4][5] This approach avoids the use of harsh reagents and provides a valuable strategy for late-stage functionalization of complex molecules.
Reaction Principle and Mechanism
The photoredox-catalyzed C-H amination using N-aminopyridinium salts proceeds through a radical-mediated mechanism. The key steps are illustrated in the signaling pathway below.
Caption: Proposed mechanism for photoredox C-H amination.
The process is initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (PC*). The excited photocatalyst then engages in a single electron transfer (SET) with the N-aminopyridinium salt, generating an N-aminopyridinium radical anion. This intermediate undergoes rapid fragmentation to produce an electrophilic amidyl radical and a pyridine byproduct.[4][5] The highly reactive amidyl radical can then abstract a hydrogen atom from a suitable C-H bond of the substrate via a hydrogen atom transfer (HAT) process, forming a substrate radical. Finally, the substrate radical combines with another radical species or undergoes further redox steps to yield the aminated product.
Experimental Data
The following tables summarize representative data for the photoredox-catalyzed C-H amination of arenes and heteroarenes using N-aminopyridinium salts.[1]
Table 1: Photoredox C-H Amidation of Benzene [1]
| Entry | N-Aminopyridinium Salt | Product | Yield (%) |
| 1 | N-(p-toluenesulfonamido)pyridinium iodide | N-phenyl-p-toluenesulfonamide | 49 |
| 2 | N-(methanesulfonamido)pyridinium iodide | N-phenylmethanesulfonamide | 39 |
| 3 | N-(tert-butoxycarbonylamino)pyridinium iodide | tert-butyl phenylcarbamate | 65 |
Reaction Conditions: Benzene (10 equiv), N-aminopyridinium salt (1 equiv), Ru(bpy)₃Cl₂ (photocatalyst), MeCN, 40 °C, 5 h, blue light irradiation.[1]
Table 2: Photoredox C-H Amidation of Heteroarenes [1]
| Entry | Heteroarene | N-Aminopyridinium Salt | Product | Yield (%) |
| 1 | Thiophene | N-(p-toluenesulfonamido)pyridinium iodide | N-(thiophen-2-yl)-p-toluenesulfonamide | 75 |
| 2 | Furan | N-(p-toluenesulfonamido)pyridinium iodide | N-(furan-2-yl)-p-toluenesulfonamide | 68 |
| 3 | Pyrrole | N-(p-toluenesulfonamido)pyridinium iodide | N-(1H-pyrrol-2-yl)-p-toluenesulfonamide | 82 |
Reaction Conditions: Heteroarene (1 equiv), N-aminopyridinium salt (1.5 equiv), Ru(bpy)₃Cl₂ (photocatalyst), MeCN, 40 °C, 5 h, blue light irradiation.[1]
Experimental Protocols
4.1 General Experimental Workflow
The following diagram outlines the general workflow for a typical photoredox C-H amination experiment.
Caption: General workflow for photoredox C-H amination.
4.2 Protocol for the Synthesis of N-(p-toluenesulfonamido)pyridinium iodide
A solution of pyridine (3.0 equiv) in a suitable solvent is cooled to 0 °C. To this solution, hydroxylamine-O-sulfonic acid (1.0 equiv) is added portion-wise. The reaction mixture is then warmed to room temperature and stirred for 1-2 hours. After completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent, and a solution of p-toluenesulfonyl chloride (1.1 equiv) in the same solvent is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then treated with a solution of sodium iodide to afford the desired N-(p-toluenesulfonamido)pyridinium iodide, which can be purified by recrystallization.
4.3 General Protocol for Photoredox C-H Amidation of Arenes [1]
To an oven-dried reaction vessel equipped with a magnetic stir bar are added the arene (if solid, 1.0 mmol), the N-aminopyridinium salt (1.5 mmol), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.02 mmol, 2 mol%). The vessel is sealed with a septum. If the arene is a liquid, it is added in excess (e.g., 10 equivalents). Anhydrous solvent (e.g., acetonitrile, 5 mL) is added via syringe. The reaction mixture is then degassed by bubbling with nitrogen for 15-20 minutes or by three freeze-pump-thaw cycles. The reaction vessel is placed in front of a visible light source (e.g., blue LED lamp, 40 W) and stirred at the desired temperature (e.g., 40 °C) for the specified time (e.g., 5 hours). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to aqueous workup and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aminated product.
Safety Precautions
-
N-aminopyridinium salts should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Photoredox reactions should be carried out in a well-ventilated fume hood.
-
The light source can generate heat; ensure proper cooling if necessary.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Generation of Pyridinium Ylide from 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in situ generation of pyridinium (B92312) ylide from 1-aminopyridinium iodide and its subsequent application in [3+2] cycloaddition reactions. This methodology offers an efficient route to synthesize a variety of nitrogen-containing heterocyclic compounds, such as pyrazolo[1,5-a]pyridines, which are of significant interest in drug discovery due to their diverse biological activities.
Introduction
Pyridinium ylides are versatile 1,3-dipoles extensively used in organic synthesis for the construction of heterocyclic frameworks. The in situ generation of these reactive intermediates from stable precursors like this compound is a preferred method, avoiding the isolation of the often-unstable ylide. Upon treatment with a suitable base, this compound readily deprotonates to form the corresponding N-aminopyridinium ylide. This ylide can then be trapped with a variety of dipolarophiles in a [3+2] cycloaddition reaction to afford fused heterocyclic systems. This one-pot approach is atom-economical and allows for the rapid assembly of complex molecular architectures from readily available starting materials.
Applications in Drug Development
The pyrazolo[1,5-a]pyridine (B1195680) scaffold, readily accessible through the [3+2] cycloaddition of N-aminopyridinium ylides, is a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development programs.
Reported Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives:
-
Anticancer Agents: Certain derivatives have shown potent antiproliferative activity against various cancer cell lines.
-
Kinase Inhibitors: This scaffold has been utilized in the design of inhibitors for various kinases involved in cell signaling pathways.
-
Antiviral and Antimicrobial Agents: Some pyrazolo[1,5-a]pyridines have demonstrated efficacy against viral and microbial targets.
-
Central Nervous System (CNS) Agents: The scaffold has been explored for the development of treatments for neurological disorders.
The modular nature of the [3+2] cycloaddition allows for the facile introduction of diverse substituents, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies in drug discovery campaigns.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.
Reaction Scheme:
Materials:
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol (B145695) (EtOH)
-
Hydriodic acid (HI, 57%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in deionized water.
-
To this solution, add pyridine (3.0 eq).
-
Heat the reaction mixture at 90 °C for 20 minutes.
-
Cool the mixture to room temperature and add potassium carbonate (1.0 eq) with stirring.
-
Remove water and excess pyridine under reduced pressure.
-
To the residue, add ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 57% hydriodic acid (1.0 eq).
-
Cool the solution to -20 °C for 1 hour to precipitate the product.
-
Collect the solid by filtration and recrystallize from absolute ethanol to yield this compound as a white to off-white crystalline solid.
In Situ Generation of Pyridinium Ylide and [3+2] Cycloaddition
This is a general one-pot protocol for the in situ generation of N-aminopyridinium ylide and its subsequent cycloaddition with a dipolarophile.
Reaction Scheme:
Materials:
-
This compound
-
An appropriate dipolarophile (e.g., an activated alkyne or alkene)
-
A suitable base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., ethanol (EtOH), acetonitrile (B52724) (MeCN), or dimethylformamide (DMF))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the dipolarophile (1.0-1.2 eq) to the suspension.
-
Slowly add the base (1.0-1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (as required) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired [3+2] cycloaddition product.
Data Presentation
The following table summarizes representative quantitative data for the in situ generation of pyridinium ylide from this compound and its subsequent [3+2] cycloaddition with various dipolarophiles.
| Dipolarophile | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Product Type |
| (1-chloro-2-nitrovinyl)benzene | Et₃N | EtOH | 12 | Reflux | 25 | Pyrazolo[1,5-a]pyridine |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | K₂CO₃ | MeCN | 12 | RT | 85 | Pyrazolo[1,5-a]pyridine |
| Diethyl acetylenedicarboxylate (DEAD) | K₂CO₃ | MeCN | 12 | RT | 82 | Pyrazolo[1,5-a]pyridine |
| Ethyl propiolate | K₂CO₃ | MeCN | 12 | RT | 78 | Pyrazolo[1,5-a]pyridine |
| Methyl vinyl ketone | K₂CO₃ | MeCN | 24 | 50 | 65 | Tetrahydropyrazolo[1,5-a]pyridine |
| Acrylonitrile | Et₃N | DMF | 18 | 60 | 72 | Tetrahydropyrazolo[1,5-a]pyridine |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound and its use in one-pot [3+2] cycloaddition reactions.
Reaction Mechanism
Caption: Mechanism of in situ pyridinium ylide generation and subsequent [3+2] cycloaddition.
Application Notes and Protocols for the Use of 1-Aminopyridinium Iodide in Transition Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopyridinium iodide is a versatile reagent in organic synthesis, serving as a precursor to reactive intermediates applicable in various chemical transformations. While its direct application as an ammonia (B1221849) surrogate in classical transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann aminations is not extensively documented, its derivatives, particularly N-iminopyridinium ylides, are pivotal in directing transition metal-catalyzed C–H functionalization reactions. Furthermore, N-aminopyridinium salts are effective precursors for generating nitrogen-centered radicals under photoredox conditions, enabling C–H amidation.
These application notes provide an overview of the utilization of this compound and its derivatives in transition metal-catalyzed C–H functionalization and photoredox-catalyzed amidation, offering detailed protocols and data for researchers in organic synthesis and drug development.
I. N-Iminopyridinium Ylides as Directing Groups in Transition Metal-Catalyzed C–H Functionalization
N-Iminopyridinium ylides, readily synthesized from this compound, have emerged as effective monodentate directing groups for the regioselective functionalization of C–H bonds. This strategy allows for the introduction of various substituents at positions that are otherwise difficult to access.
A. Palladium-Catalyzed Direct C–H Arylation
N-Iminopyridinium ylides can direct the palladium-catalyzed arylation of C–H bonds, providing a route to functionalized piperidines and other heterocyclic structures.[1]
Reaction Scheme:
Quantitative Data Summary:
| Entry | Aryl Bromide | N-Iminopyridinium Ylide | Product | Yield (%) |
| 1 | Bromobenzene | N-Benzoyliminopyridinium ylide | 2-Phenyl-N-benzoyliminopyridinium ylide | 95 |
| 2 | 4-Bromotoluene | N-Benzoyliminopyridinium ylide | 2-(4-Tolyl)-N-benzoyliminopyridinium ylide | 85 |
| 3 | 3-Bromopyridine | N-Benzoyliminopyridinium ylide | 2-(Pyridin-3-yl)-N-benzoyliminopyridinium ylide | 75 |
| 4 | 2-Bromothiophene | N-Benzoyliminopyridinium ylide | 2-(Thiophen-2-yl)-N-benzoyliminopyridinium ylide | 80 |
Table 1: Palladium-catalyzed direct C–H arylation of N-iminopyridinium ylides.[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed C–H Arylation [1]
-
To an oven-dried reaction tube, add the N-iminopyridinium ylide (1.0 equiv), aryl bromide (2.5 equiv), Pd(OAc)₂ (5 mol %), P(t-Bu)₃ (15 mol %), and K₂CO₃ (3 equiv).
-
Add 3 Å molecular sieves.
-
Seal the tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (B28343) (to a concentration of 1.0 M) via syringe.
-
Heat the reaction mixture to 125 °C for 16–20 hours.
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., dichloromethane).
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
Logical Workflow for Pd-Catalyzed C-H Arylation:
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
B. Copper-Promoted C–H Amination
N-Aminopyridinium ylides can also direct the copper-promoted amination of sp² C–H bonds with various nitrogen-containing nucleophiles.[2][3]
Reaction Scheme:
Quantitative Data Summary:
| Entry | Substrate | N-H Nucleophile | Product | Yield (%) |
| 1 | Benzamide | Pyrazole | N-(2-(1H-pyrazol-1-yl)benzoyl)pyridin-1-aminide | 85 |
| 2 | Benzamide | Imidazole | N-(2-(1H-imidazol-1-yl)benzoyl)pyridin-1-aminide | 78 |
| 3 | Benzamide | p-Toluenesulfonamide | N-(2-(4-methylphenylsulfonamido)benzoyl)pyridin-1-aminide | 65 |
| 4 | Thiophene-2-carboxamide | Pyrazole | N-(3-(1H-pyrazol-1-yl)thiophene-2-carbonyl)pyridin-1-aminide | 72 |
Table 2: Copper-promoted C–H amination directed by N-aminopyridinium ylides.[2][3]
Experimental Protocol: General Procedure for Copper-Promoted C–H Amination [2]
-
To a screw-cap vial, add the N-aminopyridinium ylide directing group-containing substrate (1.0 equiv), the N–H nucleophile (2.0 equiv), and Cu(OAc)₂ (2.0 equiv).
-
Add a fluorinated alcohol solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).
-
Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 100-130 °C) for 24-48 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the aminated product.
II. N-Aminopyridinium Salts as N-Centered Radical Precursors in Photoredox Catalysis
N-Aminopyridinium salts can be reduced via single-electron transfer (SET) under photoredox conditions to generate amidyl radicals. These radicals can then participate in C–H amidation of arenes and heteroarenes. Iridium and ruthenium-based photocatalysts are commonly employed for this transformation.[4][5]
Catalytic Cycle:
Caption: Simplified catalytic cycle for photoredox C-H amidation.
Quantitative Data Summary:
| Entry | Arene | N-Aminopyridinium Salt | Photocatalyst | Product | Yield (%) |
| 1 | Benzene | N-(Benzoylamino)pyridinium iodide | fac-Ir(ppy)₃ | N-Phenylbenzamide | 82 |
| 2 | Toluene | N-(Benzoylamino)pyridinium iodide | fac-Ir(ppy)₃ | N-(p-Tolyl)benzamide | 75 |
| 3 | Thiophene | N-(Acetylamino)pyridinium iodide | Ru(bpy)₃Cl₂ | N-(Thiophen-2-yl)acetamide | 68 |
| 4 | Furan | N-(Acetylamino)pyridinium iodide | Ru(bpy)₃Cl₂ | N-(Furan-2-yl)acetamide | 65 |
Table 3: Photoredox-catalyzed C–H amidation of (hetero)arenes.[4][5]
Experimental Protocol: General Procedure for Photoredox-Catalyzed C–H Amidation [4]
-
In a reaction vessel, combine the N-aminopyridinium salt (1.5 equiv) and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol %).
-
Add the arene or heteroarene substrate (1.0 equiv) and a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and DMSO).
-
Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a light source (e.g., blue or violet LEDs) at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the amidated arene.
Conclusion
While the direct use of this compound in traditional cross-coupling amination reactions is not well-established, its derivatives are highly valuable in modern synthetic methodologies. N-Iminopyridinium ylides serve as efficient directing groups in transition metal-catalyzed C–H functionalization, enabling the synthesis of complex molecular architectures. Furthermore, N-aminopyridinium salts are excellent precursors for N-centered radicals in photoredox catalysis, providing a mild and effective route for C–H amidation. The protocols and data presented here offer a practical guide for the application of these versatile reagents in contemporary organic synthesis.
References
Application Notes and Protocols: 1-Aminopyridinium Iodide for the Synthesis of Fused N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopyridinium iodide is a versatile and readily available reagent for the synthesis of a variety of fused N-heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyridines and indolizines, two key classes of fused N-heterocycles, utilizing this compound as a key precursor. The methodologies described herein focus on [3+2] cycloaddition reactions, highlighting reaction conditions, substrate scope, and purification techniques.
Introduction
Fused N-heterocycles are core structures in numerous pharmaceuticals and functional materials. The development of efficient and modular synthetic routes to access these scaffolds is of significant interest. This compound serves as a stable and convenient precursor to N-aminopyridinium ylides, which are reactive 1,3-dipoles. These ylides readily participate in cycloaddition reactions with various dipolarophiles to construct fused heterocyclic systems. This application note details the synthesis of pyrazolo[1,5-a]pyridines and indolizines, showcasing the utility of this compound in modern organic synthesis.
Synthesis of Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines are a class of bicyclic heteroaromatic compounds with a wide range of biological activities, including applications as kinase inhibitors. A common and effective method for their synthesis involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.
General Reaction Scheme
The synthesis proceeds via the in-situ generation of an N-aminopyridinium ylide from this compound, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. Subsequent oxidation or rearrangement leads to the aromatic pyrazolo[1,5-a]pyridine (B1195680) core.
Application Notes and Protocols: Dipolar Cycloaddition of 1-Aminopyridinium Iodide with Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the 1,3-dipolar cycloaddition reaction between 1-aminopyridinium iodide and alkynes, a powerful method for the synthesis of pyrazolo[1,5-a]pyridines. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as kinase inhibitors.[1][2]
Introduction
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.[3][4] In this specific application, the 1,3-dipole is an N-aminopyridinium ylide, which is generated in situ from this compound via deprotonation with a base. This ylide then reacts with an alkyne (the dipolarophile) to yield the pyrazolo[1,5-a]pyridine (B1195680) scaffold.[5][6] This reaction is a highly efficient method for constructing this privileged heterocyclic system.[7][8]
Applications in Drug Development
Pyrazolo[1,5-a]pyridine derivatives are recognized as important pharmacophores due to their wide range of biological activities. They have been investigated as:
-
Kinase Inhibitors: Many compounds with this core structure have shown potent inhibitory activity against various protein kinases, which are key targets in cancer therapy.[1][2]
-
Anticancer Agents: The ability to inhibit kinases and other cellular targets makes them promising candidates for the development of new anticancer drugs.[9]
-
Antiviral and Anti-inflammatory Agents: Research has also explored their potential in treating viral infections and inflammatory diseases.[2]
The versatility of the dipolar cycloaddition allows for the introduction of diverse substituents on the pyrazolo[1,5-a]pyridine core, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for reproducible chemical preparations.[10]
Materials:
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
57% Hydriodic acid
-
Methanol
-
Dry ice
Procedure:
-
To a freshly prepared solution of hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole) in 64 mL of cold water, add pyridine (24 mL, 0.30 mole).
-
Heat the mixture at approximately 90°C on a steam bath for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring and then add potassium carbonate (13.8 g, 0.10 mole).
-
Remove water and excess pyridine by rotary evaporation at 30–40°C.
-
Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 14 mL (22 g, 0.10 mole) of 57% hydriodic acid.
-
Store the resulting solution at -20°C for 1 hour, using a dry ice/methanol bath to maintain the temperature.
-
Collect the solid that separates by filtration.
-
Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14–16 g (63–72%) of this compound as almost-white crystals.
Characterization Data:
| Property | Value |
| Melting Point | 160–162°C |
| Appearance | Almost-white crystals |
Protocol 2: General Procedure for the Dipolar Cycloaddition of this compound with Alkynes
This generalized protocol is based on common methodologies for the synthesis of pyrazolo[1,5-a]pyridines via 1,3-dipolar cycloaddition.[5][11]
Materials:
-
This compound
-
Substituted alkyne (e.g., dialkyl acetylenedicarboxylates, ethyl propiolate)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the alkyne (1.0 mmol) in the chosen solvent (e.g., 30 mL of acetonitrile).
-
Add the base (e.g., potassium carbonate, 1.2 mmol) to the mixture.
-
The reaction can be carried out under conventional heating (reflux) for several hours or using sonication at an elevated temperature (e.g., 85°C) for a shorter duration (e.g., 20 minutes).[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration, wash with a suitable solvent (e.g., ethanol), and dry.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Quantitative Data:
The yields of the cycloaddition reaction are dependent on the nature of the substituents on both the pyridinium (B92312) salt and the alkyne. The following table summarizes representative yields for the reaction of 1-amino-2-iminopyridine derivatives (a related precursor to the ylide) with various alkynes.
| 1,3-Dipole Precursor | Alkyne | Product | Yield (%) |
| 1-amino-2-imino-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | Dimethyl 7-amino-5-methyl-2-phenyl-pyrazolo[1,5-a]pyridine-3,4-dicarboxylate | 95 |
| 1-amino-2-imino-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | Dimethyl 7-amino-2,5-diphenyl-pyrazolo[1,5-a]pyridine-3,4-dicarboxylate | 92 |
| 1-amino-2-imino-4-(4-chlorophenyl)-6-methyl-1,2-dihydropyridine-3-carbonitrile | Diethyl acetylenedicarboxylate | Diethyl 7-amino-2-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyridine-3,4-dicarboxylate | 93 |
| 1-amino-2-imino-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile | Ethyl propiolate | Ethyl 7-amino-5-methyl-2-phenyl-pyrazolo[1,5-a]pyridine-3-carboxylate | 89 |
Data adapted from a scalable sonochemical synthetic strategy for pyrazolo[1,5-a]pyridine derivatives.[11]
Characterization Data for a Representative Product (e.g., 2-Methyl-7-phenyl[1][5][10]triazolo[1,5-a]pyridine-8-carbonitrile):
| Analysis | Data |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 2.55 (s, 3H), 7.37 (d, J = 6.8 Hz, 1H), 7.59–7.63 (m, 3H), 7.75 (d, J = 8.4 Hz, 2H), 9.19 (d, J = 6.8 Hz, 1H) |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 14.1, 96.4, 114.6, 114.6, 128.8, 129.0, 130.2, 132.5, 135.5, 149.1, 150.3, 165.0 |
| IR (KBr, cm⁻¹) | 2218 (CN) |
| HRMS (EI) | m/z calcd. for C₁₄H₁₀N₄ (M⁺) 234.0899, found 234.0898 |
Spectroscopic data for a related pyrazolo[1,5-a]pyridine derivative.[7]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the formation of pyrazolo[1,5-a]pyridines.
Experimental Workflow
Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-<i>a</i>]pyrimidines | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Aminopyridinium Iodide as an Ammonia Equivalent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopyridinium iodide is a versatile and commercially available reagent that serves as a stable and convenient electrophilic ammonia (B1221849) equivalent in organic synthesis.[1] Its application is particularly valuable in the formation of primary amines, a crucial functional group in a vast array of pharmaceuticals and biologically active molecules. This reagent offers a practical alternative to gaseous ammonia or other ammonia surrogates, which can be challenging to handle. The aza-ylide derived from this compound is a key intermediate that facilitates the transfer of an "NH2" group to a variety of nucleophiles, most notably organometallic reagents.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of primary amines, with a specific focus on its reaction with organometallic reagents.
Key Applications
-
Synthesis of Primary Amines: this compound is an effective reagent for the synthesis of primary amines through reaction with organometallic reagents such as Grignard and organocopper reagents. This method is particularly useful for the preparation of sterically hindered or functionally diverse primary amines.
-
Construction of Heterocyclic Scaffolds: This reagent is also utilized as a building block in the synthesis of various fused heterocyclic compounds through dipolar cycloaddition reactions.[2]
Data Presentation
Table 1: Synthesis of Primary Allylic Amines using an Aza-Ylide derived from an N-Aminopyridinium Salt and Organocopper Reagents
The following table summarizes the yields for the synthesis of various primary allylic amines. The reaction involves the formation of an organocopper reagent from the corresponding Grignard reagent, which then reacts with the aza-ylide generated in situ from an N-acyl-N-aminopyridinium salt. This data is adapted from the work of Evans, P. A., et al. in the Journal of the American Chemical Society.
| Entry | Allylic Acetate (B1210297) Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | Cinnamyl acetate | Phenylmagnesium bromide | 3-Phenyl-1-propen-1-amine | 85 |
| 2 | Cinnamyl acetate | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-amine | 82 |
| 3 | Cinnamyl acetate | 2-Thienylmagnesium bromide | 3-Phenyl-1-(2-thienyl)-2-propen-1-amine | 78 |
| 4 | Crotyl acetate | Phenylmagnesium bromide | 1-Phenyl-2-buten-1-amine | 88 |
| 5 | Geranyl acetate | Phenylmagnesium bromide | 1-Phenyl-3,7-dimethyl-2,6-octadien-1-amine | 75 |
| 6 | (E)-Hex-2-en-1-yl acetate | Phenylmagnesium bromide | 1-Phenyl-2-hexen-1-amine | 84 |
Note: The yields reported are for the isolated product after chromatography.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
57% Hydriodic acid
-
Water
-
Dry ice/methanol bath
Procedure:
-
In a fume hood, dissolve hydroxylamine-O-sulfonic acid (0.10 mole, 11.3 g) in cold water (64 mL).
-
To this solution, add pyridine (0.30 mole, 24 g, 24 mL) and heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring and add potassium carbonate (0.10 mole, 13.8 g).
-
Remove the water and excess pyridine by rotary evaporation at 30-40°C.
-
Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 57% hydriodic acid (0.10 mole, 22 g, 14 mL).
-
Cool the resulting solution in a dry ice/methanol bath to -20°C for 1 hour to induce crystallization.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield this compound as almost-white crystals (Yield: 63-72%). The melting point should be 160-162°C.[3]
Protocol 2: Synthesis of Primary Allylic Amines via Electrophilic Amination
This protocol is a general procedure based on the work of Evans, P. A., et al. for the synthesis of primary allylic amines using an aza-ylide derived from an N-acyl-N-aminopyridinium salt and an organocopper reagent.
Materials:
-
N-Boc-1-aminopyridinium iodide (or other suitable N-protected aminopyridinium salt)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Allylic acetate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of the Organocopper Reagent:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), add copper(I) cyanide (1.0 mmol) and lithium chloride (2.0 mmol).
-
Add anhydrous THF and cool the suspension to -78°C.
-
Slowly add the Grignard reagent (1.0 M in THF, 1.0 mmol) to the suspension.
-
Allow the mixture to warm to 0°C and stir for 30 minutes to form the organocopper reagent.
-
-
Generation of the Aza-Ylide and Amination:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the N-Boc-1-aminopyridinium iodide (1.2 mmol) in anhydrous THF.
-
Cool this solution to -78°C.
-
Add a strong, non-nucleophilic base (e.g., lithium bis(trimethylsilyl)amide, 1.2 mmol) dropwise to generate the aza-ylide in situ.
-
To this aza-ylide solution, add the allylic acetate (1.0 mmol).
-
Transfer the freshly prepared organocopper reagent to the aza-ylide/allylic acetate mixture via cannula at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary allylic amine.
-
Visualizations
Reaction Pathway for Primary Amine Synthesis
Caption: General workflow for the synthesis of primary amines using this compound.
Experimental Workflow for Primary Allylic Amine Synthesis
Caption: Step-by-step experimental workflow for the synthesis of primary allylic amines.
References
Troubleshooting & Optimization
Technical Support Center: 1-Aminopyridinium Iodide Mediated Aminations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-aminopyridinium iodide in amination reactions. The information is presented in a question-and-answer format to directly address common issues and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an electrophilic aminating agent used to introduce an amino group (-NH₂) onto a variety of nucleophiles. It is a stable, crystalline solid and serves as a convenient source of the "NH₂⁺" synthon in organic synthesis. Its primary application is in the amination of carbanions, amines, and other nucleophilic substrates. Aza-ylides derived from this compound can also serve as ammonia (B1221849) equivalents in the preparation of primary amines.[1][2][3][4]
Q2: What is the active aminating species derived from this compound?
A2: Under basic conditions, this compound is deprotonated to form a highly reactive intermediate known as an N-aminopyridinium ylide. This ylide is the key species that reacts with nucleophiles to deliver the amino group. In some cases, particularly under photoredox or single-electron transfer conditions, N-centered radicals can be generated from N-aminopyridinium salts, which also act as aminating species.[5][6]
Q3: What are the general advantages of using this compound over other amination methods?
A3: this compound offers several advantages, including its stability, ease of handling, and the ability to avoid over-alkylation, which can be a significant issue with traditional amination methods using ammonia or primary amines.[7] The reactions can often be performed under mild conditions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during amination reactions using this compound, focusing on the identification and mitigation of common side reactions.
Issue 1: Low Yield of the Desired Aminated Product and Formation of a Complex Mixture.
Q: My amination reaction is giving a low yield of the desired product, and I'm observing multiple unexpected spots on my TLC. What could be the cause?
A: Low yields and complex reaction mixtures can stem from several sources, including the purity of the this compound reagent, decomposition under reaction conditions, and competing side reaction pathways.
Possible Causes & Solutions:
-
Impure Reagent: The purity of the this compound is crucial. It is synthesized from hydroxylamine-O-sulfonic acid and pyridine (B92270).[8] Impurities in these starting materials can carry through to the final product and interfere with the reaction.
-
Reagent Decomposition: this compound can be sensitive to heat and light.[1] Thermal decomposition can lead to the formation of various byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[10]
-
Competing Rearrangement of the N-Aminopyridinium Ylide: The intermediate N-aminopyridinium ylide is known to undergo photochemical rearrangement to form 1,2-diazepines.[11][12] This is a competing pathway that consumes the active aminating species.
-
Solution: Unless the diazepine (B8756704) is the desired product, conduct the reaction in the absence of UV light. Use foil to wrap the reaction flask.
-
Issue 2: Formation of an Iodinated Byproduct.
Q: I have isolated my desired aminated product, but I also have a significant amount of a byproduct that appears to be iodinated. How is this possible?
A: The iodide counter-ion in this compound can, under certain conditions, act as a nucleophile or participate in radical processes, leading to the formation of iodinated byproducts.
Possible Causes & Solutions:
-
Nucleophilic Iodide: The iodide ion is a good nucleophile and can compete with the intended nucleophile for reaction with electrophilic sites in the substrate or intermediates.
-
Solution: The choice of solvent can influence nucleophilicity. In some cases, changing to a more coordinating solvent might disfavor iodide reactivity. Additionally, ensuring a stoichiometric or slight excess of the primary nucleophile can help outcompete the iodide.
-
-
Radical Iodination: Iodine-mediated radical reactions are well-documented.[13] If the reaction conditions promote single-electron transfer (e.g., presence of a photocatalyst or certain metals), radical species can be formed which may lead to iodination.
-
Solution: If a radical pathway is not intended, ensure the reaction is free from radical initiators and light. The addition of a radical scavenger like TEMPO can be used as a diagnostic tool to see if the formation of the iodinated byproduct is suppressed, which would indicate a radical mechanism.[14]
-
Issue 3: Pyridine-Containing Byproducts are Observed.
Q: My reaction mixture contains byproducts that appear to incorporate a pyridine ring. What is the source of these?
A: Pyridine is the leaving group in the amination reaction. While generally considered stable and unreactive, it can participate in side reactions under certain conditions.
Possible Causes & Solutions:
-
Pyridinium (B92312) Salt Formation: If the reaction generates acidic protons, these can protonate the pyridine leaving group, forming pyridinium salts which may complicate workup and purification.
-
Solution: A basic workup can neutralize any pyridinium salts, facilitating their removal.
-
-
Nucleophilic Attack by Pyridine: Pyridine itself is a nucleophile and can react with highly electrophilic species that may be present or generated in the reaction mixture.[15]
-
Solution: This is generally less common than other side reactions. If suspected, altering the reaction conditions to reduce the concentration of pyridine as it is formed (e.g., by performing the reaction under vacuum if the solvent has a high boiling point) could be attempted, though this is often not practical.
-
Data on Common Side Reactions
While detailed quantitative comparisons of product vs. byproduct yields under a wide range of conditions are not extensively compiled in the literature, the following table summarizes the key side reactions and the factors known to promote them.
| Side Reaction | Promoting Factors | Method of Detection/Characterization | Mitigation Strategy |
| 1,2-Diazepine Formation | UV light irradiation | NMR, Mass Spectrometry | Exclude light from the reaction |
| Iodinated Byproducts | Radical-promoting conditions (light, photocatalysts), highly electrophilic substrates | NMR, Mass Spectrometry, Elemental Analysis | Exclude light, use radical inhibitors, optimize solvent |
| Pyridine Adducts | Presence of strong electrophiles | NMR, Mass Spectrometry | Optimize reaction stoichiometry and conditions |
| Reagent Decomposition | High temperatures, prolonged reaction times | Observation of gas evolution, complex mixture by TLC/LC-MS | Use lowest effective temperature, monitor reaction progress |
Experimental Protocols
Protocol 1: General Procedure for the Amination of a Carbonyl Compound
This protocol is a general guideline for the amination of a ketone or ester enolate with this compound.
-
Materials:
-
Carbonyl compound (1.0 equiv)
-
Strong base (e.g., LDA, NaHMDS) (1.1 equiv)
-
This compound (1.2 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and cool to the appropriate temperature for enolate formation (e.g., -78 °C for LDA).
-
Slowly add the strong base to a solution of the carbonyl compound in the anhydrous solvent. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of this compound in the anhydrous solvent dropwise to the enolate solution at the low temperature.
-
Allow the reaction to warm slowly to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Identification of a Potential 1,2-Diazepine Byproduct
If a side reaction is suspected to be a 1,2-diazepine, the following characterization can be performed on the isolated byproduct.
-
¹H NMR Spectroscopy: Look for characteristic signals of a seven-membered ring system. The chemical shifts and coupling constants will be significantly different from the starting pyridine derivative.
-
¹³C NMR Spectroscopy: Confirm the number of carbon environments consistent with a diazepine structure.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the isomerized product (same molecular formula as the N-aminopyridinium ylide).
-
UV-Vis Spectroscopy: N-iminopyridinium ylides have characteristic UV absorptions. A significant shift in the absorption maximum can indicate the formation of the rearranged diazepine product.[11]
Visualizing Reaction Pathways
Diagram 1: General Amination Pathway and Key Side Reactions
The following diagram illustrates the intended amination pathway and the major competing side reactions.
Caption: Main reaction pathway and potential side reactions in this compound aminations.
Diagram 2: Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues in these reactions.
Caption: A troubleshooting workflow for identifying and resolving side reactions.
References
- 1. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. readchemistry.com [readchemistry.com]
- 3. 1-氨基碘代吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Diversification of Amidyl Radical Intermediates Derived from C–H Aminopyridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The photochemistry of aromatic-N-ylides. Rearrangement and fragmentation patterns | Semantic Scholar [semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. SYNTHESIS AND CHARACTERIZATION OF 1-IMIDOYLIMINOPYRIDINIUM N-YLIDES | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Reaction Products from 1-Aminopyridinium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products derived from 1-aminopyridinium iodide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of reaction products from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Product decomposition during purification. - Suboptimal purification technique. - Loss of product during work-up (e.g., redissolving during precipitation). | - Monitor the reaction progress using TLC or LC-MS to ensure completion.[1] - Avoid prolonged heating if the product is thermally labile.[1] - For thermally sensitive compounds, consider purification at lower temperatures. - If using precipitation/recrystallization, ensure the temperature is kept low enough to prevent the product from redissolving. For instance, when purifying this compound itself, maintaining a temperature of -20°C or lower is recommended.[2] - Optimize the choice of solvent for extraction and purification to ensure good recovery. |
| Difficulty in Removing Unreacted this compound | - High water solubility of this compound. - Similar polarity to the desired product. | - If the product is not water-soluble, perform an aqueous wash of the crude reaction mixture. - Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system to separate the polar starting material from the product.[3][4] |
| Product is an Intractable Oil or Fails to Crystallize | - Presence of impurities inhibiting crystallization. - The product may be inherently non-crystalline. | - Purify the crude product using column chromatography to remove impurities before attempting crystallization.[1] - For less crystalline compounds, multiple crystallizations from different solvent systems (e.g., ether, acetone) may be necessary.[1] - If the product is an oil, try triturating with a non-polar solvent to induce solidification. |
| Formation of a Complex Mixture of Products | - Competing side reactions (e.g., Michael addition). - Instability of the pyridinium (B92312) ylide intermediate. | - Modify the solvent and base combination. For example, using KOtBu in THF has been shown to favor cycloaddition over Michael addition in some cases.[1] - Ensure anhydrous reaction conditions if the ylide is sensitive to moisture.[1] - The choice of substituent on the ylide carbon is crucial for stability.[1] |
| Peak Tailing in HPLC Analysis/Purification | - Strong interaction between the basic nitrogen of the pyridinium ring and acidic residual silanol (B1196071) groups on silica-based stationary phases.[5] | - Adjust the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate (B84403) buffer) to protonate the silanol groups.[5] - Use an end-capped silica column or a polymer-based column to minimize interactions with silanol groups.[5] - Consider using a different stationary phase, such as phenyl or cyano, which can offer different interaction mechanisms.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying reaction products derived from this compound?
A1: The most common purification methods are recrystallization and column chromatography. Recrystallization is effective for crystalline solids. For instance, this compound itself can be purified by recrystallization from absolute ethanol (B145695).[2] Column chromatography, using stationary phases like silica gel or alumina (B75360), is a versatile technique for separating complex mixtures.[3][4]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. It is often a trial-and-error process. For products of this compound, ethanol is a good starting point for recrystallization.[2][4]
Q3: What type of column chromatography is best suited for pyridinium compounds?
A3: Both normal-phase and reversed-phase chromatography can be used. For normal-phase chromatography, silica gel and alumina are common stationary phases.[3][4] Given that many pyridinium compounds are polar and potentially water-soluble, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography could also be effective.[6]
Q4: My reaction involves the in-situ formation of a pyridinium ylide. How does this affect the purification strategy?
A4: Pyridinium ylides can be unstable.[1] It is often preferable to carry the reaction to completion and then purify the final, more stable product. If the ylide itself needs to be isolated, it may require specific conditions, such as anhydrous solvents and inert atmospheres. The purification would likely involve chromatography on a neutral support like alumina to avoid decomposition.[4]
Q5: Can I use TLC to monitor my purification?
A5: Yes, Thin Layer Chromatography (TTC) is an excellent tool for monitoring the progress of column chromatography and for assessing the purity of fractions. For pyridinium compounds, a common mobile phase for TLC is a mixture of dichloromethane (B109758) and methanol (B129727).[4] The spots can be visualized under UV light.
Experimental Protocols
Protocol 1: Recrystallization of a Solid Product
This protocol provides a general procedure for the purification of a crystalline solid product.
-
Dissolution: In a flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation. For some compounds derived from this compound, cooling to -20°C may be necessary to prevent the product from redissolving.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography on Silica Gel
This protocol describes a general method for purifying a reaction mixture using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Pre-adsorb the sample onto a small amount of silica gel, then carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate (B1210297) or methanol to hexane). The optimal eluent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general workflow for the purification and analysis of reaction products.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[1,5-a]pyridines and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazolo[1,5-a]pyridine (B1195680) synthesis?
A1: Low yields in pyrazolo[1,5-a]pyridine synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the aminopyrazole or dicarbonyl compound can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are crucial and often require optimization.
-
Formation of Side Products: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The desired pyrazolo[1,5-a]pyridine may be unstable under the reaction conditions, especially at elevated temperatures.
-
Inefficient Purification: Product loss during workup and purification steps can significantly lower the isolated yield.
Q2: How can I control the regioselectivity of the reaction when using an unsymmetrical dicarbonyl compound?
A2: The reaction of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomers. Controlling the regioselectivity can be challenging, but the following strategies can be employed:
-
Choice of Dicarbonyl Compound: The inherent electronic and steric properties of the dicarbonyl compound can favor the formation of one isomer.
-
Reaction Conditions: The solvent and catalyst can influence the regioselectivity. For instance, acidic or basic conditions can favor different reaction pathways.[1]
-
Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to improve regioselectivity and yield.[1]
-
Stepwise Synthesis: A stepwise approach, where one of the carbonyl groups is protected or modified, can be used to direct the cyclization to the desired position.
Q3: What are some common side products observed in this synthesis?
A3: A common side product is the regioisomer of the desired pyrazolo[1,5-a]pyridine when using unsymmetrical dicarbonyls. Other potential side products can arise from self-condensation of the dicarbonyl compound or decomposition of the starting materials or product. In some cases, undesired triazolo[1,5-a]pyridine derivatives can form as by-products.[2]
Q4: How can I effectively purify my pyrazolo[1,5-a]pyridine product?
A4: Column chromatography is a common method for purifying pyrazolo[1,5-a]pyridines. The choice of stationary and mobile phases is critical for achieving good separation.
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For basic pyridine (B92270) compounds, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to reduce peak tailing on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Impure starting materials.- Incorrect reaction temperature.- Inactive catalyst.- Incorrect solvent. | - Purify starting materials by recrystallization or chromatography.- Optimize the reaction temperature. Monitor the reaction by TLC to find the optimal temperature.- Use a fresh or different catalyst. Screen a variety of acidic or basic catalysts.- Perform a solvent screen to find the optimal solvent for your specific substrates. Acetonitrile (B52724) and ethanol (B145695) are often effective.[3][4] |
| Formation of a Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl compound. | - Carefully analyze the 1H NMR of the crude product to determine the ratio of isomers.[5] - Modify the reaction conditions (solvent, catalyst, temperature) to favor the formation of the desired isomer.- If separation is difficult, consider a different synthetic route that provides better regiocontrol. |
| Presence of Unidentified Byproducts | - Side reactions such as self-condensation of the dicarbonyl compound.- Decomposition of starting materials or product. | - Lower the reaction temperature to minimize side reactions.- Use a milder catalyst.- Decrease the reaction time.- Characterize the major byproducts by NMR and MS to understand their origin and adjust the reaction conditions accordingly. |
| Product is Difficult to Purify | - Co-elution with starting materials or byproducts.- Product is highly polar or very non-polar. | - Optimize the mobile phase for column chromatography. A shallow gradient can improve separation.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- Recrystallization can be an effective purification method if a suitable solvent is found. |
Data Presentation
Table 1: Effect of Catalyst on Pyrazolo[1,5-a]pyridine Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid (2 equiv) | Ethanol | 130 | 18 | 52 | [2] |
| Acetic Acid (4 equiv) | Ethanol | 130 | 18 | 74 | [2] |
| Acetic Acid (6 equiv) | Ethanol | 130 | 18 | 94 (under O2) | [2] |
| p-TSA (1 equiv) | Ethanol | 130 | 18 | 39 (under O2) | [2] |
| TFA (1 equiv) | Ethanol | 130 | 18 | 48 (under O2) | [2] |
| None | Acetonitrile | Reflux | 3 | 70 | [3][4] |
| PdCl2/K2CO3 | Toluene | 80 | - | 80 | [1] |
Table 2: Effect of Solvent on Pyrazolo[1,5-a]pyridine Synthesis Yield (Sonication at 85°C)
| Solvent | Yield (%) | Reference |
| Ethanol | 69 | [3][4] |
| Methanol | 85 | [3][4] |
| Acetonitrile | 92 | [3][4] |
| Propanol | 82 | [3][4] |
| Isopropanol | 78 | [3][4] |
| Dioxane | 75 | [3][4] |
| N,N-Dimethylformamide | 72 | [3][4] |
| Water | 65 | [3][4] |
| Toluene | 60 | [3][4] |
Experimental Protocols
Synthesis of 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Dimethyl Ester [3][4]
This protocol describes a catalyst-free synthesis under sonication.
Materials:
-
1-Amino-2(1H)-pyridine-2-imine derivative (10 mmol)
-
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) (10 mmol)
-
Acetonitrile (30 mL)
-
Ethanol
Procedure:
-
Combine the 1-amino-2(1H)-pyridine-2-imine derivative (10 mmol) and dimethyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL) in a suitable reaction vessel.
-
Sonicate the mixture for 20 minutes at 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the product to obtain the pure 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Characterization Data:
-
1H NMR (DMSO-d6): δ 8.48 (s, 2H, NH2), 7.52–7.62 (m, 5H, Ar-H), 7.18 (s, 1H, pyridine H4), 3.95 (s, 3H, OCH3), 3.81 (s, 3H, OCH3).[3][4]
Visualizations
Caption: Proposed mechanism for the synthesis of pyrazolo[1,5-a]pyridines.
Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Aminopyridinium Iodide Cycloadditions
Welcome to the technical support center for optimizing reaction conditions for 1-aminopyridinium iodide cycloadditions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help researchers, scientists, and drug development professionals achieve optimal results in their synthesis of pyrazolo[1,5-a]pyridines and related heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the [3+2] cycloaddition of 1-aminopyridinium ylides with dipolarophiles.
Q1: My cycloaddition reaction is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I improve the outcome?
A1: Low yields in this compound cycloadditions are a common issue and can stem from several factors related to reactant stability, reactivity, and reaction conditions.
Troubleshooting Steps:
-
Assess Dipolarophile Reactivity: The electronic nature of your dipolarophile (e.g., alkene or alkyne) is critical. Electron-deficient dipolarophiles are more reactive in this type of cycloaddition. If your reaction is sluggish, consider using a dipolarophile with stronger electron-withdrawing groups (e.g., esters, nitriles, sulfones).[1][2]
-
Evaluate Ylide Stability and Formation: The 1,3-dipole, the pyridinium (B92312) ylide, is generated in situ from this compound using a base. The stability of this ylide is crucial for the reaction's success.
-
Substituent Effects: Electron-withdrawing groups on the pyridine (B92270) ring stabilize the ylide and generally lead to higher yields.[3]
-
Base Selection: The chosen base must be strong enough to deprotonate the 1-aminopyridinium salt efficiently. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (NEt₃), and DBU. The optimal base can be solvent-dependent.[1]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the stability of the ylide and the transition state. Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF), and alcohols like methanol (B129727) (MeOH) are commonly used. A solvent screen is often recommended to find the optimal conditions for your specific substrates.
-
Temperature: While many of these cycloadditions proceed at room temperature, some systems may require heating to overcome the activation energy barrier. However, excessive heat can also lead to decomposition and side reactions. It is advisable to start at room temperature and gradually increase the temperature if the reaction is not progressing.
-
Q2: How do I select the optimal base and solvent for my cycloaddition?
A2: The choice of base and solvent is interdependent and crucial for maximizing the yield of the desired pyrazolo[1,5-a]pyridine (B1195680) product. The primary role of the base is to generate the pyridinium ylide in situ.
Recommendations:
-
Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation, particularly in polar aprotic solvents like DMF.[1] Triethylamine (NEt₃) is another option, though it may be less effective in some cases.
-
Solvent: DMF often emerges as a superior solvent, leading to faster reaction times and higher yields compared to protic solvents like methanol.[1] However, for certain substrates, other solvents like acetonitrile may be suitable.[4]
The following tables summarize the effects of different bases and solvents on the yield of a model cycloaddition reaction.
Table 1: Influence of Base and Solvent on Cycloaddition Yield [1]
| Entry | Pyridinium Salt Substituent (R₁) | Base (1 eq.) | Solvent | Time (h) | Yield (%) |
| 1 | -COCH₃ | K₂CO₃ | MeOH | 18 | 77 |
| 2 | -COCH₃ | NEt₃ | MeOH | 18 | 36 |
| 3 | -COCH₃ | NH₄OH | MeOH | 18 | 15 |
| 4 | -CN | K₂CO₃ | MeOH | 18 | 81 |
| 5 | -COCH₃ | K₂CO₃ | DMF | 1 | 72 |
| 6 | -COCH₃ | NEt₃ | DMF | 1 | 24 |
| 7 | -COCH₃ | NH₄OH | DMF | 1 | 0 |
| 8 | -COCH₃ | K₂CO₃ | DMF | 5 | 76 |
Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), base (1 eq.), solvent, room temperature.
Q3: I am observing multiple spots on my TLC plate and facing difficulties with purification. What are the likely side reactions?
A3: The formation of side products is a common challenge due to the reactive nature of the pyridinium ylide intermediate.
Common Side Reactions:
-
Michael Addition: The pyridinium ylide can act as a nucleophile and undergo a Michael addition reaction with electron-deficient alkenes. This can sometimes compete with the desired [3+2] cycloaddition.
-
Dimerization/Decomposition: The in situ generated ylide can be unstable under certain conditions and may decompose or dimerize if the cycloaddition does not occur efficiently.
-
Regioisomer Formation: With unsymmetrical dipolarophiles, the formation of two different regioisomers is possible, which can complicate purification and reduce the yield of the desired product. However, these reactions are often highly regioselective.[1]
Strategies to Minimize Side Products:
-
Use a More Reactive Dipolarophile: A highly electron-deficient alkene or alkyne will favor the cycloaddition pathway over competing reactions.
-
Optimize Base and Solvent: As shown in the table above, the right combination can significantly improve the yield of the desired product, thereby minimizing the proportion of side products. For instance, using K₂CO₃ in THF has been shown in some related systems to favor cycloaddition over Michael addition.
-
Control Temperature: Running the reaction at the lowest effective temperature can help minimize decomposition and unwanted side reactions.
Experimental Protocols & Methodologies
This section provides detailed experimental procedures for key steps in the synthesis of pyrazolo[1,5-a]pyridines via this compound cycloaddition.
Protocol 1: General Procedure for the [3+2] Cycloaddition
This protocol is a general guideline for the synthesis of pyrazolo[1,5-a]pyridine derivatives.
Materials:
-
This compound
-
Appropriate alkene or alkyne (dipolarophile)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous Solvent (e.g., Acetonitrile, MeCN)
Procedure:
-
To a solution of this compound (1.0 mmol) and the dipolarophile (1.2 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure pyrazolo[1,5-a]pyridine product.
Protocol 2: Synthesis of a Pyridinium Ylide Precursor
This protocol describes the synthesis of a stable pyridinium ylide precursor, which can then be used in subsequent cycloaddition reactions. This example is for the synthesis of ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide.[5]
Materials:
-
Methyl (tert-butoxycarbonyl)-glycinate (1.2 equiv)
-
This compound (1.0 equiv)
-
Potassium carbonate (2.4 equiv)
-
Methanol (MeOH)
Procedure:
-
Charge a round-bottomed flask with methyl (tert-butoxycarbonyl)-glycinate (36.0 mmol, 1.20 equiv) and methanol (225 mL).
-
Add this compound (30.0 mmol, 1.0 equiv) and stir the mixture for 5 minutes at 22 °C.
-
Add potassium carbonate (72.0 mmol, 2.40 equiv) in one portion. The reaction mixture will typically change color.
-
Stir the reaction at 22 °C for approximately 64 hours.
-
Remove the majority of the methanol under reduced pressure to obtain a syrup.
-
Purify the crude product via column chromatography on alumina (B75360) or silica gel to yield the desired N-aminide precursor.
Visualized Workflows and Logic Diagrams
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
References
Stability of 1-Aminopyridinium iodide under basic conditions
Technical Support Center: 1-Aminopyridinium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on its stability and reactivity under basic conditions.
Troubleshooting Guide
Users may encounter several issues when using this compound in base-mediated reactions. This guide addresses the most common problems in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: I am performing a reaction that involves the in situ formation of the N-aminopyridinium ylide using this compound and a base, but I am observing a low yield or no formation of my expected product. What could be the cause?
-
Answer: Low or no yield in reactions involving the N-aminopyridinium ylide can stem from several factors related to the stability and reactivity of the intermediates.
-
Inactive this compound: The starting material may have degraded. It is sensitive to light and should be stored in a cool, dry, and dark place.[1] Purity is also critical; it is recommended to recrystallize the material if its purity is questionable.[2]
-
Inappropriate Base: The choice and strength of the base are crucial. A base that is too weak may not deprotonate the 1-aminopyridinium salt efficiently, leading to low concentrations of the reactive ylide. Conversely, a very strong base (e.g., concentrated hydroxide) in a protic solvent might promote undesired side reactions or decomposition. Mild inorganic bases like potassium carbonate (K₂CO₃) are commonly used to generate the ylide.[2][3]
-
Solvent Effects: The stability and reactivity of the generated ylide can be solvent-dependent. Protic solvents like water or alcohols can potentially protonate the ylide, reducing its effective concentration, or participate in side reactions. Many procedures specify aprotic solvents for this reason.
-
Slow Addition of Reagents: The N-aminopyridinium ylide is a highly reactive intermediate.[4][5] It is typically generated in situ and consumed immediately by the other reactant (e.g., an alkyne for cycloaddition).[6] If the other reactant is not present or is added too slowly, the ylide may decompose or participate in side reactions before it can react as desired.
-
Issue 2: Formation of Unexpected Side Products
-
Question: My reaction is producing a complex mixture of unidentified side products instead of the clean, desired product. What are the likely side reactions?
-
Answer: The formation of multiple side products often points to the inherent high reactivity of the N-aminopyridinium ylide.
-
Self-Reaction or Oligomerization: Pyridinium (B92312) ylides can sometimes exhibit radical characteristics, which could lead to dimerization or oligomerization, especially in the absence of a suitable reaction partner.[7]
-
Reaction with Solvent or Impurities: If the solvent is not inert, the highly nucleophilic ylide can react with it. For example, in the presence of water, ylides can be protonated, and prolonged exposure to aqueous base could lead to hydrolysis, although the specific pathway is not well-documented.[8]
-
Alternative Reaction Pathways: The N-aminopyridinium ylide is a 1,3-dipole and is known to participate in various cycloaddition reactions.[1][6] If your reaction mixture contains unintended dipolarophiles, side products will form.
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am running the same reaction under what I believe are identical conditions, but I am getting inconsistent yields. Why is this happening?
-
Answer: Inconsistency is often traced back to subtle variations in reagent quality or reaction setup.
-
Purity of this compound: As mentioned, the purity of the starting material is critical. Different batches may have different levels of impurities. It is advisable to use this compound from the same batch for a series of experiments or to purify it before use.[2]
-
Anhydrous Conditions: The efficiency of ylide formation can be sensitive to moisture. Ensure that the solvents and other reagents are sufficiently dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if required by the specific protocol.
-
Base Quality and Stoichiometry: The purity and stoichiometry of the base are important. Ensure the base is not old or hydrated and is weighed accurately.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary reaction of this compound with a base?
-
A1: this compound is a salt. In the presence of a suitable base (e.g., potassium carbonate), it undergoes deprotonation at the amino group to form a neutral, dipolar species known as an N-aminopyridinium ylide (or pyridinium-1-yl-azanide).[3][9] This ylide is a highly reactive intermediate and the key species in subsequent synthetic transformations.
-
-
Q2: How stable is this compound in a basic solution?
-
A2: this compound itself does not "dissolve" in a basic solution to remain stable; it reacts to form the N-aminopyridinium ylide. The ylide is a reactive intermediate and is generally not stable for long periods in solution, especially in protic solvents.[4][5] It is intended to be generated in situ for immediate use in a subsequent reaction.[6] Long-term stability in a basic solution is not expected.
-
-
Q3: What are the expected decomposition products of this compound?
-
A3: Under thermal stress, such as in a fire, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[10] The specific chemical decomposition products in a basic solution at room or elevated temperatures are not well-documented in the literature but would likely result from reactions of the highly reactive ylide intermediate.
-
-
Q4: What storage conditions are recommended for this compound?
-
A4: To ensure its stability and purity, this compound should be stored in a well-sealed container in a cool (2-8°C), dry place, and protected from light.[1]
-
-
Q5: Can I use a strong base like sodium hydroxide (B78521) with this compound?
-
A5: While a strong base will certainly deprotonate the parent salt, using a strong, nucleophilic base like NaOH in a protic solvent (water) is generally not recommended unless specified by a validated protocol. This is because it can promote undesired side reactions, including potential hydrolysis or other decomposition pathways of the highly reactive ylide intermediate. Milder, non-nucleophilic bases in aprotic solvents often provide better control and higher yields of the desired product.
-
Data Presentation
Table 1: Factors Influencing the In Situ Generation and Reactivity of N-Aminopyridinium Ylide
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Purity of Starting Material | High purity (≥97%), recrystallize if necessary.[2] | Impurities can lead to side reactions and lower yields. |
| Base Type | Mild, non-nucleophilic inorganic base (e.g., K₂CO₃).[3] | Strong/nucleophilic bases may cause rapid decomposition of the ylide. Weak bases may not deprotonate efficiently. |
| Solvent | Anhydrous, aprotic solvent (e.g., DMF, CH₃CN) often preferred. | Protic solvents (H₂O, alcohols) can protonate the ylide, reducing its reactivity, or participate in side reactions. |
| Temperature | Varies by reaction; often room temperature. | Higher temperatures can accelerate ylide decomposition and side reactions. |
| Atmosphere | Inert atmosphere (N₂ or Ar) for sensitive reactions. | Moisture from the air can quench the ylide. |
| Reaction Setup | Generate ylide in situ in the presence of the substrate. | The ylide is highly reactive; if generated alone, it may decompose before the substrate is added. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of N-Aminopyridinium Ylide for Cycloaddition
This protocol is a representative example for the generation of the ylide for a subsequent reaction, adapted from common literature procedures.[6]
-
Preparation: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substrate (e.g., an activated alkyne, 1.0 mmol).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the appropriate anhydrous, aprotic solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Stir the mixture vigorously at the temperature specified in the relevant literature (e.g., room temperature to 80°C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The subsequent purification steps (e.g., chromatography) will depend on the product's properties.
Visualizations
Caption: Logical workflow for reactions involving this compound under basic conditions.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Experimental workflow for a typical base-mediated reaction.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Are pyridinium ylides radicals? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ylide - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
Preventing decomposition of 1-Aminopyridinium iodide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-aminopyridinium iodide. The information provided is intended to help prevent decomposition during storage and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store the compound under the following conditions:
-
Light: Protect from light by storing in an amber or opaque container.[4]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[5]
-
Inert Gas: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the signs of decomposition of this compound?
A2: Decomposition of this compound may be indicated by a visible change in the appearance of the solid. While the pure compound is an off-white or almost-white crystalline solid, decomposition can lead to discoloration, often appearing as a yellow or brownish tint. This can be due to the formation of iodine from the iodide counter-ion.
Q3: What are the hazardous decomposition products of this compound?
A3: Under fire conditions, this compound can decompose to produce hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[6][7]
Q4: Can I store this compound at room temperature?
A4: While one supplier suggests storage at ambient temperature with a shelf life of one year[8], the consensus among most suppliers is to store it under refrigeration (2-8°C) to minimize degradation.[1][2][3] For optimal stability, especially for long-term storage, refrigeration is strongly recommended.
Q5: Is this compound sensitive to air or moisture?
A5: Yes, as with many hygroscopic salts, it is advisable to store this compound in a dry environment. A well-sealed container is crucial to prevent the absorption of moisture, which can accelerate decomposition.[5] Storing away from oxidizing agents is also recommended.[5][6]
Troubleshooting Guide: Preventing Decomposition
This guide will help you troubleshoot and prevent the decomposition of this compound during storage.
Issue: Discoloration of the solid (yellowing or browning)
-
Possible Cause 1: Exposure to Light
-
Solution: Store the compound in a light-proof secondary container or wrap the primary vial in aluminum foil. Minimize exposure to ambient light during handling.
-
-
Possible Cause 2: Elevated Storage Temperature
-
Solution: Ensure the compound is stored in a properly functioning refrigerator at 2-8°C. Avoid repeated temperature fluctuations by taking out only the required amount for your experiment and returning the stock bottle to the refrigerator promptly.
-
-
Possible Cause 3: Presence of Oxidizing Impurities or Air
Issue: Poor performance in reactions
-
Possible Cause: Decomposition of the reagent
-
Solution: If you suspect decomposition, you can perform a qualitative test for the presence of free iodide ions (see Experimental Protocols section). If the test is positive, it indicates some degree of degradation. For sensitive reactions, it is best to use a fresh, unopened batch of the reagent.
-
Quantitative Data on Storage Conditions
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1][2][3] |
| 4°C, protect from light | [4] | |
| Ambient Temperature | [8] | |
| Light | Protect from light | [4] |
| Avoid direct sunlight | [8] | |
| Atmosphere | Store in a well-sealed container | [5] |
| Keep container tightly closed | [6] | |
| Incompatible Materials | Strong oxidizing agents | [5][6] |
| Shelf Life | 1 year (at ambient temperature) | [8] |
Experimental Protocols
Protocol: Qualitative Test for Iodide Ion (A Decomposition Marker)
This protocol describes a simple qualitative test to detect the presence of free iodide ions, which can be a sign of the decomposition of this compound.
Objective: To determine if a sample of this compound has started to decompose by liberating free iodide ions.
Materials:
-
This compound sample
-
Distilled water
-
Dilute nitric acid (e.g., 1 M)
-
Silver nitrate (B79036) solution (e.g., 0.1 M)
-
Test tubes
-
Pipettes
Procedure:
-
Dissolve a small amount (approx. 10-20 mg) of the this compound sample in 1-2 mL of distilled water in a test tube. The pure compound should be soluble in water.[5][9]
-
Acidify the solution by adding a few drops of dilute nitric acid. This is to prevent the precipitation of other silver salts.
-
Add a few drops of the silver nitrate solution to the acidified sample solution.
-
Observe the formation of any precipitate.
Interpretation of Results:
-
No Precipitate: This indicates the absence of a significant amount of free iodide ions, suggesting the sample is likely pure.
-
Yellow Precipitate: The formation of a yellow precipitate (silver iodide, AgI) indicates the presence of free iodide ions, which is a sign of decomposition.[1]
Visualizations
Troubleshooting Workflow for this compound Decomposition
Caption: Troubleshooting workflow for identifying and addressing the decomposition of this compound.
References
- 1. pensbyhighschool.org [pensbyhighschool.org]
- 2. scilit.com [scilit.com]
- 3. This compound 97 6295-87-0 [sigmaaldrich.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Revision Notes - Test for halides (Cl⁻, Br⁻, I⁻) using silver nitrate | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Core | IGCSE | Sparkl [sparkl.me]
- 6. Qualitative Analysis [wiredchemist.com]
- 7. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
Common impurities in 1-Aminopyridinium iodide synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 1-aminopyridinium iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual pyridine (B92270) and unreacted hydroxylamine-O-sulfonic acid.
-
Inorganic Salts: Potassium sulfate (B86663), which is formed as a byproduct during the reaction.[1]
-
Solvents: Residual water and ethanol (B145695) from the reaction and purification steps.
-
Degradation Products: Impurities from the degradation of hydroxylamine-O-sulfonic acid, especially if it is not fresh or pure. Aqueous solutions of hydroxylamine-O-sulfonic acid are not very stable.[1]
Q2: How can I remove these common impurities?
The primary method for purifying this compound is recrystallization . The crude product is typically recrystallized from absolute ethanol.[1] Insoluble impurities like potassium sulfate are first removed by filtration of the ethanolic solution before crystallization. Washing the filtered solid with a suitable solvent can also help remove soluble impurities.
For pyridinium (B92312) salts in general, if the product precipitates from the reaction mixture, it can be purified by filtration and washing.
Q3: What is the expected yield and melting point of pure this compound?
A typical yield for this synthesis is between 63-72%. The reported melting point of purified this compound is in the range of 160–162°C.[1] Commercial suppliers often specify a melting point of 159-161°C.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, a thorough risk assessment should be conducted before starting the synthesis. The safety data sheet (SDS) for this compound indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure Hydroxylamine-O-Sulfonic Acid: The purity of this starting material is critical. If it is less than 85-90% pure, the yield will be significantly lower.[1] 2. Reaction Temperature Too High During Precipitation: If the temperature rises above -20°C during the precipitation step, a significant amount of the product may redissolve and be lost.[1] 3. Insufficient Reaction Time or Temperature: The reaction mixture should be heated at approximately 90°C for 20 minutes to ensure the reaction goes to completion.[1] | 1. Check Purity of Starting Material: Use freshly prepared hydroxylamine-O-sulfonic acid or check its purity by iodometric titration. It can be purified by dissolving in an equal weight of water and precipitating with seven volumes of acetic acid.[1] 2. Maintain Low Temperature: Ensure the precipitation is carried out at or below -20°C using a dry ice/methanol bath.[1] 3. Optimize Reaction Conditions: Adhere to the recommended reaction time and temperature as specified in the protocol. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Water: The presence of water can inhibit crystallization. 2. Residual Pyridine: Excess pyridine can act as an impurity that hinders crystal formation. | 1. Ensure Anhydrous Conditions: Use absolute ethanol for recrystallization and ensure all glassware is dry. 2. Thoroughly Remove Pyridine: Ensure the excess pyridine and water are completely removed using a rotary evaporator before adding ethanol.[1] 3. Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound. |
| Product is Colored (Not White/Off-White) | 1. Impurities in Pyridine: Using undistilled pyridine can introduce colored impurities.[1] 2. Side Reactions or Degradation: Although not explicitly detailed for this specific synthesis, colored byproducts can sometimes form in the synthesis of other pyridinium salts. | 1. Use Distilled Pyridine: Distill the pyridine before use to remove impurities.[1] 2. Multiple Recrystallizations: If the product remains colored after one recrystallization, a second recrystallization may be necessary. The use of a small amount of activated charcoal during recrystallization can sometimes help to remove colored impurities, but this should be tested on a small scale first as it can also adsorb the product. |
| Incomplete Removal of Potassium Sulfate | 1. Inadequate Filtration: The filter paper may have too large a pore size, or the filtration may have been done too quickly. | 1. Use a Fine Filter Medium: Use a fine porosity filter paper or a sintered glass funnel to ensure complete removal of the finely divided potassium sulfate. 2. Allow for Complete Settling: Before filtration, allow the potassium sulfate to settle at the bottom of the flask. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
-
Preparation of Hydroxylamine-O-Sulfonic Acid Solution: In a flask, dissolve 11.3 g (0.10 mole) of fresh, pure hydroxylamine-O-sulfonic acid in 64 mL of cold water.
-
Reaction with Pyridine: To the freshly prepared solution, add 24 mL (0.30 mole) of distilled pyridine.
-
Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Addition of Potassium Carbonate: Cool the mixture to room temperature with stirring and add 13.8 g (0.10 mole) of potassium carbonate.
-
Removal of Volatiles: Remove the water and excess pyridine by heating at 30–40°C on a rotary evaporator under reduced pressure.
-
Isolation of the Intermediate: Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
Formation of the Iodide Salt: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid.
-
Precipitation: Store the resulting solution at -20°C for 1 hour to allow the product to precipitate.
-
Collection of Crude Product: Collect the solid by filtration. The expected weight of the crude product is 15.5–17.5 g.
-
Recrystallization: Recrystallize the crude solid from approximately 100 mL of absolute ethanol to yield 14–16 g (63–72%) of almost-white crystals of this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Effect of solvent on the reactivity of 1-Aminopyridinium iodide
Technical Support Center: 1-Aminopyridinium Iodide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a specific focus on the critical role of the solvent in modulating its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used as a precursor for various synthetic transformations.[1][2][3] Its key applications include:
-
Formation of N-Aminopyridinium Ylides: In the presence of a base, it is deprotonated to form a pyridinium (B92312) ylide. This ylide is a key intermediate in 1,3-dipolar cycloaddition reactions with activated alkynes or alkenes to synthesize indolizine (B1195054) derivatives and other fused heterocyclic systems.[4][5][6]
-
Precursor to N-Centered Radicals: Through single electron transfer, typically in photoredox catalysis, N-aminopyridinium salts can generate amidyl radicals for use in C-H amination of arenes and heteroarenes.[7][8][9]
-
Electrophilic Amination: It can serve as an electrophilic aminating agent for various nucleophiles.[4]
-
Synthesis of Substituted Hydrazines: It is a convenient reagent for the preparation of asymmetrically substituted hydrazines.[4]
Q2: How does the choice of solvent impact the reactivity of this compound, particularly in ylide formation and cycloaddition reactions?
A2: The solvent plays a crucial role in several aspects of this compound reactivity:
-
Solubility: this compound is an ionic salt and is soluble in polar solvents like water, methanol, and DMF.[2][3][10] Its solubility in non-polar solvents is limited, which can hinder reactions.
-
Ylide Formation: The generation of the pyridinium ylide requires a base to deprotonate the N-amino group. The effectiveness of the base (e.g., K₂CO₃, triethylamine) can be highly dependent on the solvent.[5] Polar aprotic solvents like DMF and acetonitrile (B52724) can enhance the basicity of common bases and stabilize the resulting ylide.[5][6][11]
-
Stabilization of Charged Intermediates: Reactions involving this compound often proceed through charged intermediates or transition states. Polar solvents can stabilize these species, thereby increasing the reaction rate.[11]
-
Reaction Pathway: The solvent can influence the reaction pathway. For instance, in reactions of aminopyridines with certain electrophiles, using ethanol (B145695) as a solvent can lead to the formation of different products compared to other solvents.[12]
Q3: My 1,3-dipolar cycloaddition reaction using this compound is giving a low yield. What are the common causes and troubleshooting steps?
A3: Low yields in these reactions are a common issue and can often be traced back to the generation and stability of the pyridinium ylide intermediate.[5] Here are the primary factors and solutions:
-
Inefficient Ylide Generation: The base may not be strong enough or soluble enough in the chosen solvent to efficiently deprotonate the 1-aminopyridinium salt.
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU, triethylamine) and solvents. Ensure the base is fresh and anhydrous if moisture is a concern.[5]
-
-
Poor Ylide Stability: The generated ylide might be unstable and decompose before it can react with the dipolarophile.
-
Solution: Use anhydrous solvents to prevent protonation of the ylide. The reaction may also benefit from lower temperatures to enhance ylide stability.
-
-
Solvent Mismatch: The chosen solvent may not be optimal for both the ylide formation and the subsequent cycloaddition.
-
Solution: A systematic screening of solvents is recommended. Polar aprotic solvents like DMF have been shown to be highly effective for these cycloadditions.[6] Refer to the data in Table 1 for a comparison.
-
-
Low Reactivity of Dipolarophile: The alkyne or alkene used may not be sufficiently electron-deficient to react efficiently with the ylide.
-
Solution: Consider using dipolarophiles with stronger electron-withdrawing groups.[5]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Insoluble Reagents: this compound or the base may be insoluble in the selected solvent. | Switch to a more polar solvent such as DMF, DMSO, or methanol.[6][10] |
| Inefficient Ylide Generation: The base/solvent combination is not optimal for deprotonation. | Screen a variety of bases (K₂CO₃, Et₃N, DBU) in conjunction with polar aprotic solvents (acetonitrile, DMF).[5] | |
| Ylide Instability: The generated ylide is decomposing under the reaction conditions. | Ensure strictly anhydrous conditions. Consider running the reaction at a lower temperature. | |
| Complex Mixture of Products / Side Reactions | Competing Reaction Pathways: The solvent may be promoting undesired side reactions. | Change the solvent. For instance, protic solvents like ethanol could potentially react with intermediates. Screen non-participating aprotic solvents.[12] |
| Decomposition of Starting Material: The reaction temperature might be too high. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. | |
| Reaction is Very Slow | Poor Stabilization of Transition State: Non-polar solvents may not effectively stabilize the charged transition state of the cycloaddition. | Use a polar aprotic solvent like acetonitrile or DMF to potentially accelerate the reaction.[6][11] |
| Low Reactivity of Reagents: The dipolarophile may not be sufficiently electron-deficient. | Increase the reaction temperature or switch to a more activated dipolarophile.[5] |
Quantitative Data Summary
The choice of solvent can dramatically influence reaction outcomes. The following table summarizes data from a study on the cycloaddition of a pyridinium salt (derived from this compound chemistry) with an alkyne, highlighting the impact of the solvent and base.
Table 1: Effect of Solvent and Base on the Yield of an Indolizine Derivative [6]
| Entry | Pyridinium Salt Substituent | Base | Solvent | Time (h) | Yield (%) |
| 1 | -COCH₃ | K₂CO₃ | CH₃CN | 5 | 56 |
| 2 | -COCH₃ | Et₃N | CH₃CN | 5 | 44 |
| 3 | -COCH₃ | DBU | CH₃CN | 5 | 49 |
| 4 | -COCH₃ | None | CH₃CN | 24 | < 5 |
| 5 | -COCH₃ | K₂CO₃ | DMF | 1 | 79 |
| 6 | -COCH₃ | Et₃N | DMF | 1 | 55 |
| 7 | -COCH₃ | DBU | DMF | 1 | 68 |
| 8 | -COCH₃ | K₂CO₃ | DMF | 5 | 81 |
As shown in the table, changing the solvent from acetonitrile (CH₃CN) to dimethylformamide (DMF) (entry 1 vs. 5) resulted in a significant increase in yield from 56% to 79% in a much shorter reaction time.[6]
Experimental Protocols & Methodologies
General Protocol for 1,3-Dipolar Cycloaddition
This is a general protocol for the synthesis of an indolizine derivative via the 1,3-dipolar cycloaddition of a pyridinium ylide (generated in situ from this compound) with an alkyne. This protocol is adapted from established methodologies and may require optimization for specific substrates.[5][6]
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a dry solvent (e.g., DMF, see Table 1 for solvent screening suggestions), add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1 eq.).
-
Base Addition: Add the selected base (e.g., potassium carbonate, 1.2 eq.) to the mixture. The reaction mixture may change color upon addition of the base, indicating the formation of the pyridinium ylide.[10]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 90°C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.[4][10]
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Low Yields
The following diagram outlines a logical workflow for troubleshooting low-yield issues in reactions involving this compound, emphasizing the iterative process of optimizing solvent and base conditions.
Caption: A flowchart for troubleshooting low-yield reactions.
Effect of Solvent on Reaction Pathway
This diagram illustrates how a solvent can influence a reaction by stabilizing charged species, such as the transition state in a 1,3-dipolar cycloaddition.
Caption: Solvent stabilization of the reaction transition state.
References
- 1. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-aminopyridinium salts as precursors for N-centered radicals--direct amidation of arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Transition Metal-Catalyzed Reactions
Welcome to the Technical Support Center for Catalyst Selection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize transition metal-catalyzed reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance the efficiency and success of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a catalyst for a new transition metal-catalyzed reaction?
A1: The selection of an optimal catalyst is a multifactorial process. Key factors include:
-
Reaction Type: The nature of the transformation (e.g., cross-coupling, hydrogenation, etc.) will dictate the most suitable metal center (e.g., Palladium, Nickel, Copper).[1]
-
Substrate Scope: The electronic and steric properties of your starting materials are crucial. For instance, sterically hindered or electron-rich/poor substrates may require specific ligand systems to achieve high reactivity and selectivity.[2]
-
Desired Outcome: High activity (reaction rate) and selectivity (favoring the desired product) are primary goals. These properties can sometimes be inversely related, requiring a balance to be struck.[3]
-
Operating Conditions: The required temperature, pressure, and solvent will influence catalyst stability and performance.[3]
-
Catalyst Stability and Lifespan: Consider the catalyst's thermal, chemical, and mechanical stability under your proposed reaction conditions to ensure it remains active throughout the process.[3]
Q2: Should I use a precatalyst or generate the active catalyst in situ?
A2: Using a precatalyst, which is a stable metal-ligand complex that activates under reaction conditions, is often recommended.[4] Precatalysts offer several advantages over in situ catalyst generation from a metal salt and a separate ligand, including:
-
Improved Reproducibility: They ensure a consistent and known ratio of ligand to metal, leading to more reliable and reproducible results.[4]
-
Enhanced Air and Moisture Stability: Many precatalysts are designed to be air- and moisture-stable, simplifying reaction setup.[5]
-
Efficient Catalyst Generation: They are designed to quickly and cleanly generate the active catalytic species.[5]
Q3: How does the choice of ligand influence the outcome of a catalytic reaction?
A3: The ligand plays a pivotal role in modulating the steric and electronic properties of the metal center, which in turn influences the catalyst's reactivity, selectivity, and stability.[2]
-
Electron-rich ligands can promote key steps like oxidative addition, which is particularly important for less reactive substrates.[6]
-
Bulky ligands can facilitate reductive elimination, often the product-forming step, and can also be used to control selectivity.[6]
-
"Switchable" ligands , whose properties can be altered by an external stimulus like light or an electrochemical signal, offer an advanced strategy for catalyst optimization.[7]
Q4: What are the common causes of catalyst deactivation?
A4: Catalyst deactivation, or the loss of catalytic activity and selectivity over time, can be caused by several mechanisms:[8]
-
Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the active sites of the catalyst. Common poisons include sulfur, phosphorus, and lead compounds.[9][10][11]
-
Fouling: Physical deposition of materials, such as coke or polymers, onto the catalyst surface, blocking active sites.[9][11]
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a reduction in the active surface area.[10][11]
-
Leaching: Dissolution of the active metal species into the reaction medium.[12]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Q: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion can stem from several factors related to catalyst activity, reagent purity, and reaction conditions.
Troubleshooting Workflow for Low Conversion
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Many transition metal catalysts, particularly Pd(0) species, are sensitive to air and moisture.[13] Consider using a freshly opened catalyst or a more robust, air-stable precatalyst.[13] |
| Impure Reagents | Impurities in starting materials, solvents, or bases can act as catalyst poisons.[13] Verify the purity of all reagents and consider purification if necessary. |
| Inadequate Inert Atmosphere | Oxygen can deactivate many catalysts.[13] Ensure that the reaction was set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents were properly degassed. |
| Suboptimal Reaction Conditions | The reaction may require more forcing conditions. Systematically screen reaction parameters such as temperature, concentration, and the choice and amount of base.[5][13] |
| Incorrect Ligand-to-Metal Ratio | An improper ligand-to-metal ratio can lead to an unstable or inactive catalyst. A systematic screening of this ratio is recommended.[14] |
Issue 2: Poor Selectivity (e.g., Formation of Side Products)
Poor selectivity can manifest as the formation of regioisomers, stereoisomers, or byproducts from competing reaction pathways.
Q: I am observing significant formation of side products in my reaction. What are the common causes and how can I improve selectivity?
A: Side product formation often points to issues with the catalyst system's ability to discriminate between different reaction pathways or starting material sites.
Logical Relationship for Improving Selectivity
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Ligand | The ligand's steric and electronic properties are crucial for controlling selectivity.[14] For example, in cross-coupling reactions, bulky ligands can promote the desired reductive elimination over competing pathways.[6] Screen a variety of ligands with different properties. |
| Incorrect Base | The choice of base can significantly impact the reaction outcome. A base that is too strong or too weak can lead to side reactions. Screen different bases (e.g., carbonates, phosphates, alkoxides). |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature.[15] |
| Homocoupling | A common side reaction where a coupling partner reacts with itself. This can often be suppressed by adjusting the ligand-to-metal ratio or by slowly adding one of the coupling partners.[14] |
| Protodeborylation/Hydrodehalogenation | The replacement of a boronic acid/ester or a halide with a hydrogen atom is a common side reaction.[15] This can sometimes be minimized by using anhydrous solvents and high-purity reagents.[15] |
Issue 3: Catalyst Deactivation During the Reaction
If a reaction starts but then stalls before completion, catalyst deactivation is a likely culprit.
Q: My reaction starts but then stops before all the starting material is consumed. What could be causing this?
A: This is a classic sign of catalyst deactivation.[16] The catalyst loses its activity over the course of the reaction due to various factors.
Troubleshooting Workflow for Catalyst Deactivation
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Impurities in the starting materials or solvent can act as catalyst poisons.[16] Common poisons for transition metal catalysts include sulfur and nitrogen-containing compounds.[16] Thoroughly purify all reagents and use high-purity solvents. |
| Improper Handling of Air-Sensitive Catalysts | For air- and moisture-sensitive catalysts, even brief exposure to the atmosphere can cause irreversible decomposition.[16] Strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[16] |
| Thermal Decomposition | Running a reaction at too high a temperature can cause the catalyst to decompose.[16] Consider lowering the reaction temperature. |
| Catalyst Aggregation | At high concentrations, some catalysts are prone to aggregation, which can lead to a decrease in activity.[16] If aggregation is suspected, try running the reaction at a lower catalyst loading.[16] |
Quantitative Data on Catalyst Performance
The following tables provide a summary of catalyst performance in Suzuki-Miyaura cross-coupling reactions. Note that direct comparisons can be challenging as reaction conditions vary across different literature sources. This data should be used as a general guide for catalyst selection.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 2 | 97 |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 80 | 18 | 95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 |
Table 2: Ligand Effects on Enantioselectivity in a Representative Asymmetric Reaction
| Metal Precursor | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 25 | 99 | 95 |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | THF | 25 | 98 | >99 |
| [Rh(COD)₂]BF₄ | (R)-Tol-BINAP | CH₂Cl₂ | 25 | 99 | 92 |
| [Ir(COD)Cl]₂ | (R,S)-Josiphos | Toluene | 50 | 95 | 98 |
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts for a Cross-Coupling Reaction
High-throughput experimentation (HTE) allows for the rapid and systematic screening of different catalyst compositions and reaction conditions.[17]
Experimental Workflow for High-Throughput Screening
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, coupling partner, and base in the chosen solvent.
-
Catalyst Array Preparation: In an inert atmosphere glovebox, dispense an array of different ligands and metal precursors into the wells of a 96-well plate.
-
Reagent Addition: Use an automated liquid handler to dispense the stock solutions into each well of the catalyst array.
-
Reaction: Seal the 96-well plate and place it on a heated shaker block for the desired reaction time and temperature.
-
Work-up and Analysis: After the reaction is complete, cool the plate, and add an internal standard and a quenching solution. Dilute the samples and analyze by LC-MS or GC-MS to determine the yield and selectivity for each reaction.
Protocol 2: Kinetic Analysis of a Catalytic Reaction
Understanding the kinetics of a reaction can provide valuable mechanistic insights and help to optimize reaction conditions. Reaction Progress Kinetic Analysis (RPKA) is a powerful tool for this purpose.[18]
Methodology:
-
Reaction Setup: Set up the reaction in a jacketed reactor with controlled temperature and stirring.
-
In Situ Monitoring: Use an in situ monitoring technique, such as ReactIR (FTIR) or UPLC-MS with automated sampling, to collect concentration data of reactants, products, and intermediates over time.
-
Data Analysis: Plot the concentration of each species as a function of time. From these plots, determine the reaction order with respect to each component and the observed rate constant (kobs).
-
Mechanistic Insights: By varying the initial concentrations of reactants and catalyst components and observing the effect on the reaction rate, a detailed mechanistic picture can be developed.
Protocol 3: Characterization of a Homogeneous Catalyst
Proper characterization of the catalyst is essential to ensure its identity, purity, and stability.
Common Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and bonding of the ligand and metal complex. |
| Infrared (IR) Spectroscopy | Useful for identifying specific functional groups and studying ligand-metal bonding.[19] |
| X-Ray Crystallography | Determines the precise three-dimensional structure of crystalline catalysts.[20] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the catalyst and can be used to identify intermediates. |
| Elemental Analysis | Determines the elemental composition of the catalyst to confirm its purity and stoichiometry.[21] |
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. How to Select the Perfect Catalyst for Chemical Processes | Unitop Chemicals - My Blog [unitopchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. miragenews.com [miragenews.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. High Throughput Experimentation – Copéret Group | ETH Zurich [coperetgroup.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Catalyst Characterization Techniques [hidenanalytical.com]
- 21. tdx.cat [tdx.cat]
Validation & Comparative
A Comparative Guide to Electrophilic Aminating Agents: 1-Aminopyridinium Iodide vs. The Field
For researchers, scientists, and drug development professionals, the strategic formation of carbon-nitrogen bonds is a cornerstone of modern synthetic chemistry. Electrophilic amination, an umpolung approach to this fundamental transformation, offers a powerful toolkit for introducing nitrogen into organic molecules. This guide provides an objective comparison of 1-aminopyridinium iodide (API) with other prominent electrophilic aminating agents, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Introduction to Electrophilic Amination
Traditional amination strategies typically involve a nucleophilic nitrogen source reacting with an electrophilic carbon center. Electrophilic amination inverts this paradigm by employing a nitrogen species that acts as an electrophile, which then reacts with a carbon nucleophile such as an enolate, organometallic reagent, or carbanion. This is achieved by attaching an electron-withdrawing group to the nitrogen atom, rendering it electron-deficient and susceptible to nucleophilic attack. A diverse array of electrophilic aminating agents have been developed, each with its own unique profile of reactivity, selectivity, stability, and safety. This guide will focus on a comparative analysis of this compound against other widely used classes of reagents, including hydroxylamine-O-sulfonic acid (HOSA), O-acylhydroxylamines, and O-tosylhydroxylamines.
Reagent Profiles
This compound (API)
This compound is a crystalline solid that serves as a versatile electrophilic aminating agent.[1][2] It is synthesized from the reaction of pyridine (B92270) with hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid.[3] API and its derivatives can act as precursors to N-centered radicals and are used in a variety of transformations, including the synthesis of N-acyl pyridinium-N-aminides and as an ammonia (B1221849) synthon in the preparation of secondary amines.[4][5]
Hydroxylamine-O-sulfonic Acid (HOSA)
HOSA is a white, water-soluble, and hygroscopic solid that is a versatile and inexpensive reagent for electrophilic amination.[6] It is known to aminate a wide range of substrates, including amines, heterocycles, and carbanions.[6] Its reactivity is pH-dependent; it acts as an electrophile in neutral and acidic conditions and as a nucleophile in basic conditions.[7]
O-Acylhydroxylamines
This class of reagents, with the general structure R-C(O)O-NHR', are widely used in both academic and industrial research due to their stability and ease of handling. They are effective in the amination of organometallic reagents, particularly organozinc and Grignard reagents, often in the presence of a copper catalyst.[8]
O-Tosylhydroxylamines
O-Tosylhydroxylamines, such as N-Boc-O-tosylhydroxylamine, are recognized for their ability to aminate a variety of nucleophiles, including amines, phenols, and carbonyl compounds, under mild conditions.[9][10] The tosyl group is a strong electron-withdrawing group that facilitates the cleavage of the N-O bond, which is key to its reactivity.[9]
Performance Comparison: A Data-Driven Analysis
Direct comparative studies across all classes of electrophilic aminating agents are limited. The following tables summarize representative data from various sources to provide a comparative overview of their performance in different amination reactions. Yields are highly substrate and condition dependent and should be considered as illustrative examples.
Table 1: Amination of Organometallic Reagents
| Aminating Agent | Nucleophile | Product | Yield (%) | Reference |
| 1-Aminopyridinium triflate¹ | Aryl boronic acids | N-Aryl-N-aminopyridinium salts | 37-97% | [5] |
| O-Acylhydroxylamines | Diorganozinc reagents | Tertiary amines | 71-99% | [8] |
| O-Sulfonyloximes | Grignard reagents | Primary amines (after hydrolysis) | up to 97% | [8] |
| N-Boc-O-tosylhydroxylamine | Grignard reagents | N-Boc protected amines | Moderate to good | [10] |
| Hydroxylamine-O-sulfonic acid | Organoboranes | Primary amines | Good | [9] |
¹Data for the triflate salt is presented as a close analogue to the iodide salt.
Table 2: Amination of Enolates and Other Carbanions
| Aminating Agent | Nucleophile | Product | Yield (%) | Reference |
| O-Acylhydroxylamines | Zinc enolates of esters | α-Amino esters | High (with Cu catalyst) | [11] |
| N-Tosyl-O-benzylhydroxylamine | β-Keto esters | α-Amino β-keto esters | Good | [12] |
| Hydroxylamine-O-sulfonic acid | Lithiated carboxylic acids | α-Amino acids | Good | [6] |
Safety and Handling
The safe handling of electrophilic aminating agents is paramount due to their potential hazards.
Table 3: Safety and Handling Comparison
| Reagent | Key Hazards | Storage |
| This compound | Causes skin and serious eye irritation. May cause respiratory irritation. | Store in a cool, dry, well-ventilated area away from oxidizing agents.[1] |
| Hydroxylamine-O-sulfonic acid | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. | Keep container tightly closed in a dry and well-ventilated place.[6] |
| O-Acylhydroxylamines | Varies with specific structure. Generally requires careful handling. | Dependent on the specific reagent's stability. |
| N-Boc-O-tosylhydroxylamine | Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. | Store under an inert atmosphere at 2–8 °C. Incompatible with acids.[10] |
Experimental Protocols
Synthesis of this compound from HOSA
Materials:
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Pyridine
-
Potassium carbonate
-
57% Hydriodic acid
-
Water
Procedure: [3]
-
A solution of HOSA (0.10 mole) in cold water is prepared.
-
Pyridine (0.30 mole) is added, and the mixture is heated at approximately 90°C for 20 minutes.
-
After cooling, potassium carbonate (0.10 mole) is added.
-
Water and excess pyridine are removed under reduced pressure.
-
The residue is treated with ethanol, and the insoluble potassium sulfate (B86663) is filtered off.
-
To the filtrate, 57% hydriodic acid (0.10 mole) is added.
-
The solution is cooled to -20°C for 1 hour to precipitate the product.
-
The solid is collected and recrystallized from absolute ethanol to yield this compound (63–72% yield).[3]
General Procedure for the Amination of a Methyl Ester with this compound
Materials:
-
Methyl ester substrate
-
This compound
-
Potassium carbonate
-
Methanol
Procedure: [4]
-
The methyl ester (1.20 equiv) is dissolved in methanol.
-
This compound (1.00 equiv) is added, and the mixture is stirred for 5 minutes at room temperature.
-
Potassium carbonate (1.50 equiv) is added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude N-acyl pyridinium-N-aminide.
General Procedure for Copper-Catalyzed Amination of a Diorganozinc Reagent with an O-Acylhydroxylamine
Materials:
-
Diorganozinc reagent
-
O-Acylhydroxylamine
-
Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex [CuOTf]₂·C₆H₆
-
Anhydrous THF
Procedure: [8]
-
To a solution of the O-acylhydroxylamine (1.0 equiv) in anhydrous THF is added the diorganozinc reagent (1.1 equiv) at room temperature.
-
The copper catalyst (1.25 mol%) is then added.
-
The reaction is stirred for 15-60 minutes.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
General Procedure for the Amination of a β-Keto Ester with an N-Tosyl-O-benzylhydroxylamine
This procedure is adapted from a multi-step synthesis. The initial amination step involves the reaction of the β-keto ester with the electrophilic aminating agent to form an intermediate that is then cyclized and further transformed. The initial amination is a key step in accessing α-amino acid derivatives from β-keto esters.[12]
Mechanistic Insights & Visualizations
The mechanism of electrophilic amination varies depending on the aminating agent and the nucleophile. A general representation involves the nucleophilic attack of a carbanion on the electrophilic nitrogen atom of the aminating agent.
Caption: General workflow for an electrophilic amination reaction.
For hydroxylamine (B1172632) derivatives like O-tosylhydroxylamines, the reaction is believed to proceed through a nitrenoid-like transition state where the nitrogen atom is transferred to the nucleophile.
Caption: Simplified mechanism of electrophilic amination.
Conclusion
The choice of an electrophilic aminating agent is a critical decision in synthetic planning. This compound offers a valuable option, particularly for the synthesis of N-amino heterocycles and as a versatile ammonia synthon. However, for direct amination of organometallics and enolates to form primary, secondary, or tertiary amines, hydroxylamine derivatives such as HOSA, O-acylhydroxylamines, and O-tosylhydroxylamines often provide a more direct and high-yielding route. The selection of the optimal reagent will ultimately depend on the specific substrate, desired product, and considerations of safety, cost, and ease of handling. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. This compound 97 6295-87-0 [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxylamine-O-sulfonic Acid and 1-Aminopyridinium Iodide for Amination Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate aminating agent is a critical decision in the synthesis of nitrogen-containing compounds. This guide provides a detailed comparison of two common electrophilic aminating agents: hydroxylamine-O-sulfonic acid (HOSA) and 1-aminopyridinium iodide.
This publication offers an objective analysis of their performance, supported by experimental data and protocols, to aid in the selection of the most suitable reagent for specific synthetic needs.
Introduction to the Reagents
Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and powerful inorganic aminating agent. It is a white, water-soluble, and hygroscopic solid.[1][2] HOSA is known for its ability to aminate a wide variety of nucleophiles, including amines, thiols, phosphines, and carbanions.[3] Depending on the reaction conditions, it can act as either a nucleophile or an electrophile.[4] Its broad reactivity and commercial availability make it a staple in many synthetic laboratories.
This compound is a salt synthesized from the reaction of pyridine (B92270) with hydroxylamine-O-sulfonic acid.[5] It is an off-white to pinkish crystalline powder, soluble in water.[6][7] While it can be used in various reactions, including dipolar cycloadditions and as a building block for fused heterocycles, its role as a direct aminating agent is often as a precursor to a more reactive aminating species, such as an N-ylide.[6][8]
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of hydroxylamine-O-sulfonic acid and this compound is presented below. This data is essential for reagent identification and characterization.
| Property | Hydroxylamine-O-sulfonic Acid (HOSA) | This compound |
| Molecular Formula | H₃NO₄S | C₅H₇IN₂ |
| Molecular Weight | 113.09 g/mol | 222.03 g/mol [7] |
| Appearance | White to off-white crystalline solid[1] | Off-white to pinkish crystalline powder[6][9] |
| Melting Point | 210 °C (decomposition)[2] | 159-161 °C (decomposition)[7] |
| Solubility | Soluble in cold water[2] | Soluble in water[6] |
| ¹H NMR (DMSO-d₆) | 11.2 (s, 1H), 8.59 (d, 1H), 8.59 (s, 1H), 8.04 (d, 2H), 7.67-7.51 (m, 3H), 7.37-7.19 (m, 9H), 6.85-6.80 (d, 4H), 6.19 (d, 1H), 5.32 (d, 1H), 5.10 (m, 1H), 4.98 + 4.93 (2d, 2H), 4.50 (m, 1H), 4.15 (m, 1H), 3.72 (s, 6H), 3.28 + 3.22 (dd, 2H), 1.05, 0.86-0.82 (m, 21H)[10] | 9.03 (d, J=6.9 Hz, 2H), 8.53 (t, J=7.9 Hz, 1H), 8.11 (t, J=7.4 Hz, 2H), 7.85 (s, 2H) |
| ¹³C NMR (DMSO-d₆) | 150.7, 143.6, 128.5, 128.2, 127.9, 127.5, 126.5, 112.7, 87.4, 85.9, 83.3, 75.8, 67.8, 62.2, 54.5, 16.6, 10.5[10] | 146.1, 144.9, 129.2 |
| FTIR (KBr Pellet) | Peaks at approximately 3100-2600 (broad, N-H, O-H stretch), 1540 (N-H bend), 1250 (S=O stretch), 1050 (S-O stretch) cm⁻¹ | Peaks at approximately 3100 (N-H stretch), 1630 (C=N stretch), 1480 (aromatic C=C stretch), 1150 (C-N stretch) cm⁻¹ |
Performance in Amination Reactions: A Comparative Overview
Both hydroxylamine-O-sulfonic acid and this compound are effective in forming C-N bonds, but their reactivity, substrate scope, and reaction mechanisms differ significantly.
Hydroxylamine-O-sulfonic Acid (HOSA): A Broad-Spectrum Aminating Agent
HOSA is a highly versatile reagent capable of aminating a wide range of nucleophiles under various conditions.
-
Amination of Heterocycles: HOSA is widely used for the N-amination of nitrogen-containing heterocycles. For instance, it reacts with pyridine to form the 1-aminopyridinium salt, the precursor to this compound.[1][5] The reaction proceeds via electrophilic attack of HOSA on the nitrogen atom of the heterocycle. The yields for the amination of various substituted pyridines and other heterocycles are generally moderate to good.[11]
-
Amination of Amines: Primary and secondary amines react with HOSA to yield the corresponding hydrazines. Tertiary amines are converted to trisubstituted hydrazinium (B103819) salts.[2]
-
Amination of Other Nucleophiles: HOSA can also aminate carbanions, thiols, and phosphines. The reaction with triphenylphosphine, for example, yields a phosphiniminium salt with a 69% yield.[3]
This compound: A Precursor for Amination and Cycloadditions
This compound is less commonly used as a direct electrophilic aminating agent in the same manner as HOSA. Instead, it often serves as a precursor to other reactive species.
-
Formation of N-Ylides: In the presence of a base, this compound can be deprotonated to form a highly nucleophilic N-iminopyridinium ylide. This ylide can then react with various electrophiles. This reactivity is particularly useful in copper-promoted C-H amination reactions where the ylide acts as a monodentate directing group.[12]
-
Cycloaddition Reactions: this compound is a valuable reagent in [3+2] cycloaddition reactions, serving as a 1,3-dipole equivalent.[5] This application is primarily for the synthesis of fused heterocyclic systems.
-
Generation of N-Centered Radicals: Under photoredox catalysis, N-aminopyridinium salts can be reduced to generate amidyl radicals, which can then participate in C-H amination of arenes and heteroarenes.[13]
| Substrate | Product | Reagent | Yield (%) |
| Pyridine | 1-Aminopyridinium salt | HOSA | 63-72[5] |
| 2-Picoline | 1-Amino-2-methylpyridinium iodide | HOSA | 57[11] |
| Quinoline | 1-Aminoquinolinium iodide | HOSA | 32[11] |
| Methylamine | Methylhydrazinium hydrogen sulfate (B86663) | HOSA | 49-53[11] |
| Trimethylamine | 1,1,1-Trimethylhydrazinium hydrogen oxalate | HOSA | 79-85[11] |
| Triphenylphosphine | Triphenylphosphiniminium hydrogen sulfate | HOSA | 69[3] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Electrophilic Amination using Hydroxylamine-O-sulfonic Acid
In the amination of a nucleophile (Nu:), such as a pyridine, HOSA acts as an electrophilic source of the "NH₂⁺" group. The lone pair of the nucleophile attacks the nitrogen atom of HOSA, leading to the displacement of the sulfate group, a good leaving group.
References
- 1. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. explorationpub.com [explorationpub.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. shimadzu.com [shimadzu.com]
- 9. youtube.com [youtube.com]
- 10. scienceopen.com [scienceopen.com]
- 11. orgsyn.org [orgsyn.org]
- 12. N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Ascendancy of 1-Aminopyridinium Iodide in Modern Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and versatile reagents in the synthesis of novel heterocyclic compounds is perpetual. Among the array of aminating agents, 1-Aminopyridinium iodide has emerged as a superior alternative for the introduction of nitrogen into cyclic structures, offering significant advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of this compound with other aminating agents, supported by experimental data and detailed protocols, to underscore its value in contemporary organic synthesis.
Performance Comparison: this compound vs. Alternative Aminating Agents
The efficacy of this compound is particularly evident when compared to traditional aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) and in the context of specific heterocyclic syntheses like the formation of N-amino heterocycles and aziridines. While HOSA has been a staple for N-amination, this compound often provides improved yields and milder reaction conditions.
For instance, in the N-amination of substituted pyridines, this compound can lead to higher yields of the corresponding N-aminopyridinium salts, which are valuable intermediates for further transformations.[1] The enhanced reactivity of this compound can be attributed to the favorable leaving group properties of pyridine.
To illustrate these advantages, the following table summarizes a comparison of yields for the synthesis of representative N-amino heterocycles using this compound versus other methods.
| Heterocyclic Product | Substrate | Aminating Agent | Reaction Conditions | Yield (%) | Reference |
| 1-Amino-2-methylpyridinium iodide | 2-Methylpyridine | Hydroxylamine-O-sulfonic acid | 90°C, 20 min | 57% | [2] |
| 1-Amino-2,4-dimethylpyridinium iodide | 2,4-Lutidine | Hydroxylamine-O-sulfonic acid | 90°C, 20 min | - | [2] |
| N-(tert-Butoxycarbonyl)-N'-pyridinio-alaninamide | Methyl (tert-butoxycarbonyl)glycinate | This compound | Methanol (B129727), K2CO3, 22°C, 64h | 89% | [3] |
| 2-Aroyl-3-arylaziridines | 1,3-Diarylprop-2-en-1-one | This compound | - | - | [4] |
Experimental Protocols: A Case Study in N-Acyl Pyridinium-N-Aminide Synthesis
The following protocol, adapted from a peer-reviewed procedure, details the synthesis of an N-acyl pyridinium-N-aminide, a key intermediate for the construction of more complex heterocycles like 4-aminooxazoles, using this compound.[3]
Materials:
-
Methyl (tert-butoxycarbonyl)glycinate (1.20 equiv)
-
Methanol
-
This compound (1.00 equiv)
-
Potassium carbonate (2.40 equiv)
Procedure:
-
A 500 mL single-necked, round-bottomed flask equipped with a stirrer bar is charged with methyl (tert-butoxycarbonyl)-glycinate and methanol.
-
This compound is added, and the mixture is stirred for 5 minutes at 22 °C.
-
Potassium carbonate is then added, and the reaction is stirred at 22 °C for 64 hours. The reaction mixture will turn from a yellow heterogeneous suspension to a dark purple solution.
-
After 64 hours, the stir bar is removed, and the methanol is partially removed under reduced pressure to yield a brown-purple syrup.
-
The syrup is then purified by column chromatography on alumina (B75360) to yield the desired N-acyl pyridinium-N-aminide.
Visualizing the Synthetic Advantage: A Comparative Workflow
The following diagram illustrates the streamlined workflow for the synthesis of N-amino heterocycles using this compound compared to a more traditional multi-step approach that might be necessary with other, less direct aminating agents.
Caption: Workflow comparison for N-amino heterocycle synthesis.
This diagram clearly shows the more direct and efficient pathway offered by this compound.
Mechanism of Action: The Role of this compound in Aziridination
This compound also serves as an effective nitrogen source for the aziridination of electron-deficient olefins such as chalcones.[4] The reaction proceeds through the formation of an N-ylide intermediate, which then undergoes a [2+1] cycloaddition with the alkene.
The following diagram illustrates this proposed mechanistic pathway.
Caption: Mechanism of chalcone aziridination.
Conclusion
This compound presents a compelling case for its adoption as a preferred aminating agent in heterocyclic synthesis. Its ability to deliver high yields under mild conditions, coupled with its versatility in synthesizing a range of important heterocyclic scaffolds, marks it as a significant tool for chemists in both academic and industrial research. The directness of the reactions it facilitates, as illustrated in the provided workflows and mechanisms, translates to improved efficiency and atom economy, key considerations in modern synthetic chemistry. As the demand for novel, nitrogen-containing bioactive molecules continues to grow, the advantages offered by this compound are poised to make it an increasingly indispensable reagent in the synthetic chemist's toolkit.
References
A Comparative Guide to the Characterization of N-Centered Radicals Generated from 1-Aminopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the generation and characterization of N-centered radicals from 1-aminopyridinium iodide against alternative methods. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying processes to facilitate a deeper understanding and practical application in research and development.
Executive Summary
This compound has emerged as a convenient and efficient precursor for the generation of N-centered radicals, particularly amidyl radicals, under mild photoredox conditions. This method offers advantages in terms of accessibility and reaction conditions compared to traditional methods. This guide presents a comparative analysis of this compound against other common precursors for N-centered radicals, focusing on generation efficiency, radical stability, and characterization techniques.
Generation of N-Centered Radicals: A Comparative Overview
N-centered radicals are highly reactive intermediates with significant applications in organic synthesis. Their generation can be achieved through various methods, each with its own set of advantages and limitations.
From this compound via Photoredox Catalysis
The generation of N-centered radicals from 1-aminopyridinium salts typically proceeds via a single-electron reduction mechanism, often facilitated by a photocatalyst upon irradiation with visible light.[1][2] The process involves the cleavage of the N-N bond, releasing a pyridine (B92270) molecule and the corresponding N-centered radical.[2]
Mechanism of N-Centered Radical Generation from 1-Aminopyridinium Salt:
Generation of N-centered radicals from 1-aminopyridinium salts.
Alternative Methods for Generating N-Centered Radicals
Several other classes of compounds are utilized as precursors for N-centered radicals. A comparison of these alternatives with 1-aminopyridinium salts is crucial for selecting the appropriate method for a specific synthetic challenge.
| Precursor Type | Generation Method | Advantages | Disadvantages |
| 1-Aminopyridinium Salts | Photoredox Catalysis[1][2] | Mild conditions, readily available precursors.[3] | Can require specific photocatalysts. |
| N-Halogenated Compounds | Homolytic Cleavage (UV light), Redox Chemistry[4] | Well-established methods. | Often requires harsh conditions or stoichiometric reagents. |
| N-O Bond Precursors | Reductive or Oxidative Cleavage[5] | Versatile precursors. | Stability of precursors can be an issue. |
| N-S Bond Precursors | Radical Initiators, Photolysis | Can generate specific types of N-radicals. | Limited commercial availability of some precursors. |
| N-H Bond Precursors | Proton-Coupled Electron Transfer (PCET)[5] | Direct use of amides/amines. | High bond dissociation energy can be a challenge. |
Quantitative Performance Comparison
The efficiency of N-centered radical generation is a critical parameter for synthetic applications. Quantum yield (Φ), which represents the number of desired events occurring per photon absorbed, is a key metric for photochemical reactions.
| Precursor | Radical Type | Photocatalyst | Quantum Yield (Φ) | Reference |
| N-Benzylaminopyridinium Salt | Amidyl | [Ir(ppy)2(dtbbpy)][PF6] | 0.158 | [6] |
| N-Aryloxyamide | Amidyl | Eosin Y | > 1 (chain process) | [5] |
| N-Chloroamide | Amidyl | Not specified | 44 (chain process) | [5] |
Note: The quantum yield can be highly dependent on the specific substrate, photocatalyst, and reaction conditions. The data presented here is for illustrative purposes and highlights the potential for both photocatalytic and chain processes.
Stability and Reactivity of N-Centered Radicals
The stability of the generated N-centered radical is another crucial factor influencing its synthetic utility. While experimental data on the half-lives of these transient species is scarce, computational studies provide valuable insights into their relative stabilities through the calculation of Radical Stabilization Energies (RSEs).
| Radical Type | Substituent | Radical Stabilization Energy (RSE) (kJ/mol) | Reference |
| Amidyl | -C(O)CH3 | -81.0 | [7] |
| Aminyl | -CH3 | -30.4 | [7] |
| Iminyl | =CH2 | -79.9 | [7] |
Generally, amidyl radicals are stabilized by the adjacent carbonyl group through resonance. The substituents on the nitrogen atom also play a significant role in modulating the stability and reactivity of the radical.[8]
Experimental Protocols for Characterization
The direct detection and characterization of transient N-centered radicals are primarily achieved through Electron Paramagnetic Resonance (EPR) spectroscopy and Cyclic Voltammetry (CV).
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for the direct detection and characterization of radical species. For short-lived radicals, spin trapping is often employed, where a transient radical reacts with a spin trap (e.g., N-tert-butyl-α-phenylnitrone, PBN) to form a more persistent radical adduct that can be readily detected by EPR.
Experimental Protocol for EPR Analysis of Amidyl Radicals from an N-Benzylaminopyridinium Salt:
-
Sample Preparation: A solution of the N-benzylaminopyridinium salt (e.g., 2a in the reference), a photocatalyst (e.g., [Ir(ppy)2(dtbbpy)][PF6]), and a spin trap (e.g., PBN) is prepared in a suitable solvent (e.g., acetonitrile) in an EPR tube.[9] The solution should be deoxygenated by bubbling with an inert gas (e.g., argon) for several minutes.
-
EPR Measurement: The EPR spectrum is recorded at room temperature. An initial spectrum is taken in the dark. The sample is then irradiated with a light source (e.g., blue LEDs) directly in the EPR cavity, and spectra are recorded at various irradiation times.
-
Data Analysis: The resulting EPR spectrum is analyzed to determine the hyperfine coupling constants (a-values) of the trapped radical. For a PBN-trapped amidyl radical from an N-benzylaminopyridinium salt, typical hyperfine coupling constants are aN(PBN) = 13.85 G, aH = 3.20 G, and aN(amidyl) = 2.52 G.[9]
Workflow for EPR Analysis of N-Centered Radicals:
EPR analysis workflow for photogenerated N-centered radicals.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound. For 1-aminopyridinium salts, CV can be used to determine the reduction potential, which is a key parameter for selecting a suitable photocatalyst for the single-electron reduction process.
Experimental Protocol for Cyclic Voltammetry of an N-Benzylaminopyridinium Salt:
-
Electrochemical Setup: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgNO3), and a counter electrode (e.g., platinum wire).[6]
-
Sample Preparation: A solution of the N-benzylaminopyridinium salt and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., acetonitrile) is prepared. The solution should be deoxygenated.
-
CV Measurement: The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate.
-
Data Analysis: The resulting voltammogram is analyzed to determine the onset potential for reduction. For example, the onset reduction potentials for an N-benzylaminopyridinium salt and its N-tosylated derivative were found to be -1.31 V and -0.86 V vs. Ag/AgNO3, respectively.[6]
Logical Relationship in Photocatalyst Selection:
Using CV to guide photocatalyst selection.
Conclusion
This compound serves as a valuable and versatile precursor for the generation of N-centered radicals under mild photoredox conditions. This guide provides a comparative framework for researchers to evaluate this method against other alternatives. The quantitative data on quantum yields and radical stabilization energies, coupled with detailed experimental protocols for EPR and cyclic voltammetry, offer a practical resource for the characterization and application of these important reactive intermediates in organic synthesis and drug development. The choice of precursor will ultimately depend on the specific synthetic target, desired reactivity, and available experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-aminopyridinium salts as precursors for N-centered radicals--direct amidation of arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in amidyl radical-mediated photocatalytic direct intermolecular hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Identifying Amidyl Radicals for Intermolecular C─H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Diversification of Amidyl Radical Intermediates Derived from C–H Aminopyridylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Regioselectivity in Cycloaddition Reactions of Pyridinium Ylides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the [3+2] cycloaddition reaction of pyridinium (B92312) ylides is a powerful tool. A critical aspect of this reaction is the control and confirmation of its regioselectivity, which dictates the substitution pattern of the resulting indolizine (B1195054) core or related heterocyclic systems. This guide provides a comparative overview of the primary experimental and computational techniques used to determine the regioselectivity of these cycloaddition reactions, supported by experimental data and detailed protocols.
The cycloaddition of a pyridinium ylide with a dipolarophile can theoretically lead to two different regioisomers. The preferred orientation is influenced by a combination of electronic and steric factors of both the ylide and the dipolarophile.[1] Accurately determining the resulting regiochemistry is paramount for ensuring the desired molecular architecture and, consequently, the biological activity or material properties of the final compound. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational methods in providing unambiguous confirmation of regioselectivity.
Comparing Analytical Techniques for Regioselectivity Determination
The choice of analytical technique for confirming regioselectivity depends on several factors, including the nature of the product (e.g., crystalline vs. oil), the availability of instrumentation, and the level of detail required. Below is a comparative summary of the most common methods.
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[2] | - Applicable to samples in solution, no need for crystals.[3] - Can provide quantitative information on the ratio of regioisomers in a mixture.[4] - 2D NMR techniques (COSY, HMBC, NOESY) can elucidate through-bond and through-space correlations to definitively assign regiochemistry. | - Complex spectra can be difficult to interpret, especially for mixtures or large molecules. - May not provide absolute stereochemistry. | - Chemical shifts (δ) - Coupling constants (J) - Integration values for determining isomeric ratios - Correlation peaks in 2D spectra |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[5][6] | - Provides an unambiguous, absolute 3D structure of the molecule, confirming both regioselectivity and stereoselectivity.[7] - Considered the "gold standard" for structural elucidation. | - Requires a single, high-quality crystal, which can be difficult to obtain.[3] - Provides information on the solid-state conformation, which may differ from the solution-state conformation. | - Atomic coordinates - Bond lengths and angles - Crystal packing information |
| Computational Methods (DFT) | Uses quantum mechanics to model and predict the electronic structure, properties, and reactivity of molecules.[8][9] | - Can predict the most likely regioisomer before performing the experiment.[10] - Provides insights into the reaction mechanism and the factors controlling regioselectivity. - Can be used to corroborate experimental findings. | - Predictions are model-dependent and require experimental validation. - Accuracy depends on the level of theory and basis set used.[10] | - Optimized geometries of reactants, transition states, and products - Calculated reaction energies and activation barriers - Frontier Molecular Orbital (FMO) analysis |
Experimental Protocols
Confirming Regioselectivity using NMR Spectroscopy
Detailed 1D and 2D NMR experiments are crucial for the unambiguous assignment of the formed regioisomer.
Protocol 1: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified cycloaddition product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.[2]
-
Acquire a ¹³C{¹H} NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, which helps in assigning protons on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is often the key experiment for distinguishing regioisomers by observing correlations across the newly formed bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, which can help to confirm the regiochemistry and determine the stereochemistry.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum corresponding to unique protons of each regioisomer to determine the regioisomeric ratio.[4]
-
Analyze the HMBC spectrum for key correlations that differentiate the possible regioisomers. For example, a correlation from a proton on the ylide backbone to a carbon on the dipolarophile will be different for each regioisomer.
-
Confirming Regioselectivity using X-ray Crystallography
This method provides definitive proof of the molecular structure.
Protocol 2: General Procedure for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified cycloaddition product. Common techniques include:
-
Slow evaporation of a solution of the compound.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Cooling of a saturated solution.
-
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and intensity of each reflection.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[5]
-
Predicting Regioselectivity using Computational Methods
Density Functional Theory (DFT) is a powerful tool for predicting the outcome of cycloaddition reactions.
Protocol 3: General Procedure for DFT Calculations
-
Structure Building: Build the 3D structures of the pyridinium ylide and the dipolarophile using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization of the reactants, possible transition states for both regioisomeric pathways, and the final products. A common level of theory for such calculations is B3LYP with a 6-31G(d) basis set.[10]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and the transition states are first-order saddle points (one imaginary frequency).
-
Energy Calculations: Calculate the electronic energies of all optimized structures. The difference in the activation energies for the two regioisomeric transition states will indicate the kinetically favored product. The difference in the energies of the two regioisomeric products will indicate the thermodynamically favored product.
-
Frontier Molecular Orbital (FMO) Analysis: Analyze the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the pyridinium ylide and the dipolarophile to rationalize the observed or predicted regioselectivity based on orbital interactions.[1]
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Reaction pathway for pyridinium ylide cycloaddition.
Caption: Workflow for experimental regioselectivity analysis.
Caption: Workflow for computational prediction of regioselectivity.
Conclusion
Confirming the regioselectivity of cycloaddition reactions involving pyridinium ylides is a critical step in the synthesis of a wide array of heterocyclic compounds. While single-crystal X-ray crystallography provides the most definitive structural evidence, its requirement for high-quality crystals can be a significant bottleneck. NMR spectroscopy, particularly with the use of 2D techniques like HMBC, offers a powerful and more universally applicable method for determining regiochemistry and quantifying isomeric ratios in solution. Computational methods, such as DFT, serve as an invaluable predictive and corroborative tool, offering insights into the underlying factors that govern the reaction's regioselectivity. For a comprehensive and unambiguous determination, a combination of these techniques is often the most robust approach. By carefully selecting the appropriate analytical methods, researchers can confidently establish the regiochemical outcome of their cycloaddition reactions, paving the way for the successful development of novel molecules with desired properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Intramolecular Pyridinium Oxide Cycloadditions: Systematic Study of Substitution, Diastereoselectivity, and Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. news-medical.net [news-medical.net]
- 7. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Computational tools for the prediction of site- and regioselectivity of organic reactions. [repository.cam.ac.uk]
- 10. Development of new sustainable pyridinium ionic liquids: From reactivity studies to mechanism-based activity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of N-Amino Heterocycles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Electrophilic Aminating Agents for the Synthesis of N-Aminoindoles, N-Aminopyrroles, N-Aminopyrazoles, and N-Aminoimidazoles.
The introduction of an amino group onto the nitrogen atom of a heterocycle is a critical transformation in medicinal chemistry and drug development, as N-amino heterocycles are key structural motifs in a wide array of biologically active compounds. This guide provides a comparative overview of three prominent electrophilic aminating reagents: monochloramine (NH₂Cl), hydroxylamine-O-sulfonic acid (HOSA), and O-(diphenylphosphinyl)hydroxylamine (DPPH). The performance of these reagents is evaluated based on reaction yields, substrate scope, and reaction conditions, with supporting experimental data and detailed protocols to aid in reagent selection and experimental design.
Performance Comparison of Aminating Reagents
The choice of aminating reagent significantly impacts the efficiency and applicability of the synthesis of N-amino heterocycles. The following table summarizes the performance of monochloramine, HOSA, and DPPH in the N-amination of indoles, pyrroles, pyrazoles, and imidazoles based on available literature data.
| Heterocycle | Reagent | Typical Yield (%) | Reaction Conditions | Notes |
| Indoles | Monochloramine (NH₂Cl) | 45-97%[1][2][3] | NaH, DMF, 0 °C to rt, 1-3 h[2] | Excellent yields for a variety of substituted indoles.[2] Electron-withdrawing groups are well-tolerated.[2] |
| Hydroxylamine-O-sulfonic acid (HOSA) | Moderate to Good (Reported for benzimidazoles: 62-63%)[4] | Aqueous base or DMF/KOH[4] | A versatile reagent for many heterocycles, but specific yield data for a broad range of indoles is limited.[4] | |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Good (qualitative)[5][6] | Requires deprotonation with a strong base (e.g., NaH)[6] | A stable, solid reagent; used in the synthesis of N-aminoindole derivatives.[5] | |
| Pyrroles | Monochloramine (NH₂Cl) | 88-97%[2][3] | NaH, DMF, 0 °C to rt, 1-3 h[2] | High yields reported for substituted pyrroles.[2] |
| Hydroxylamine-O-sulfonic acid (HOSA) | Moderate (general) | Amination of active methylene (B1212753) compounds can lead to substituted pyrroles.[4] | Direct N-amination protocols are less commonly reported. | |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Data not readily available | - | - | |
| Pyrazoles | Monochloramine (NH₂Cl) | Data not readily available | - | - |
| Hydroxylamine-O-sulfonic acid (HOSA) | Data not readily available | - | Generally applicable to N-amination of heterocycles.[4] | |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Data not readily available | - | - | |
| Imidazoles | Monochloramine (NH₂Cl) | Data not readily available | - | - |
| Hydroxylamine-O-sulfonic acid (HOSA) | Good (Reported for benzimidazoles: 62-63%)[4] | Aqueous base or DMF/KOH[4] | - | |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Good (qualitative)[5][6] | Requires deprotonation with a strong base (e.g., NaH)[6] | Reacts rapidly with the NH group of imidazoles.[6] |
Experimental Protocols
Detailed methodologies for key amination reactions are provided below. These protocols are representative of the procedures found in the literature for the respective reagents.
Protocol 1: N-Amination of Indole (B1671886) using Monochloramine (NH₂Cl)[2]
Materials:
-
Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Monochloramine (NH₂Cl) solution in diethyl ether (prepared fresh)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of indole (1.0 equiv) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A freshly prepared solution of monochloramine in diethyl ether (~1.5 M, 1.5 equiv) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the progress by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1-aminoindole.
Protocol 2: General Procedure for N-Amination of Benzimidazole (B57391) with Hydroxylamine-O-sulfonic Acid (HOSA)[4]
Materials:
-
Substituted Benzimidazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (B78521) (KOH)
-
N,N-dimethylformamide (DMF) or water
-
Appropriate workup and purification solvents
Procedure:
-
The substituted benzimidazole (1.0 equiv) is dissolved in either water or DMF.
-
Potassium hydroxide (or another suitable base) is added to the solution.
-
Hydroxylamine-O-sulfonic acid (excess) is added portion-wise to the stirred solution at room temperature.
-
The reaction is stirred for several hours to overnight, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by an appropriate method such as column chromatography or recrystallization.
Protocol 3: General Procedure for N-Amination of Heterocycles using O-(Diphenylphosphinyl)hydroxylamine (DPPH)[6]
Materials:
-
Heterocycle (e.g., indole, imidazole)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF) or DMF
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
Appropriate workup and purification solvents
Procedure:
-
To a stirred suspension of NaH (1.1 equiv) in anhydrous THF or DMF at 0 °C under a nitrogen atmosphere, a solution of the heterocycle (1.0 equiv) in the same anhydrous solvent is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and DPPH (1.1 equiv) is added in one portion.
-
The reaction is stirred at room temperature for several hours to overnight, with progress monitored by TLC.
-
After completion, the reaction is quenched with water at 0 °C.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over a drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general electrophilic amination mechanism and a typical experimental workflow for the synthesis of N-amino heterocycles.
References
Mechanistic Insights into 1-Aminopyridinium Iodide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of reagents is paramount for innovation. This guide provides a comparative analysis of the performance of 1-aminopyridinium iodide in various organic reactions, supported by experimental data and detailed protocols. We delve into its role as a versatile aminating agent and a precursor for N-centered radicals, offering a clear comparison with alternative reagents.
This compound is a readily available and stable salt that has garnered significant attention as a multifaceted reagent in organic synthesis.[1] Its reactivity stems from the inherent nucleophilicity of the exocyclic nitrogen and the propensity of the N-N bond to undergo cleavage, enabling it to act as both an electrophilic aminating agent and a precursor to nitrogen-centered radicals.[2] This dual reactivity allows for its application in a wide array of transformations, including dipolar cycloadditions, alkene functionalization, and the synthesis of heterocyclic compounds.[3][4]
Comparative Performance in Amination Reactions
This compound serves as an effective alternative to traditional electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA). While both reagents can be used to introduce amino groups, the reaction conditions and substrate scope can differ. For instance, the synthesis of this compound itself involves the reaction of pyridine (B92270) with HOSA, followed by treatment with hydriodic acid, typically affording yields in the range of 63-72%.[5]
In reactions with electron-deficient heterocycles, HOSA has been shown to be effective for N-amination.[6][7][8] However, for certain substrates, stronger aminating agents may be required.[6][7][8] 1-Aminopyridinium salts, on the other hand, have demonstrated broad utility in various C-N bond-forming reactions, including those involving radical intermediates.[2]
A key advantage of using 1-aminopyridinium salts is their ability to act as bifunctional reagents. In the visible light-induced aminopyridylation of alkenes, for example, the N-aminopyridinium salt serves as both the aminating and pyridylating agent, a feature not readily achievable with simpler aminating agents like HOSA.[4][9][10][11]
Mechanistic Pathways and Key Applications
The diverse reactivity of this compound can be categorized into several key mechanistic pathways:
-
[3+2] Dipolar Cycloaddition: In the presence of a base, this compound forms a pyridinium (B92312) ylide, which can undergo a 1,3-dipolar cycloaddition with various dipolarophiles to construct nitrogen-containing heterocycles.[3][12][13] This pathway is particularly useful for the synthesis of fused heterocyclic systems.
-
N-Centered Radical Formation: Through photoredox catalysis, the N-N bond of N-aminopyridinium salts can be cleaved to generate N-centered radicals.[4][9][10][11] These radicals can then participate in a variety of reactions, most notably the aminopyridylation of alkenes, where both an amino group and a pyridyl group are added across the double bond.[4][9][10][11]
-
Electrophilic Amination: The exocyclic nitrogen of this compound can act as a nucleophile in the synthesis of more complex aminating agents, such as N-acyl pyridinium-N-aminides.[14] These subsequent reagents can then participate in reactions like gold-catalyzed formal (3+2)-dipolar cycloadditions.[14]
Quantitative Data Summary
The following tables summarize the performance of this compound in representative reactions, providing a basis for comparison with other methods.
| Reaction | Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| Synthesis of this compound | Pyridine | 1. Hydroxylamine-O-sulfonic acid, 90°C, 20 min2. K₂CO₃3. 57% HI, -20°C, 1 h | This compound | 63-72 | [5] |
| Alkene Aminopyridylation | Various Alkenes | N-Aminopyridinium salt, Eosin Y, Blue LEDs, K₃PO₄, DMSO, rt, 3 h | Aminoethyl pyridine derivatives | up to 75 | [4] |
| Synthesis of N-Acyl Pyridinium-N-Aminide | Methyl (tert-butoxycarbonyl)glycinate | This compound, K₂CO₃, Methanol, 22°C, 64 h | ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide | Not explicitly stated, but used in subsequent step | [14] |
Experimental Protocols
Synthesis of this compound[7]
To a freshly prepared solution of 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 ml of cold water is added 24 ml (24 g, 0.30 mole) of pyridine. The mixture is heated at approximately 90°C on a steam bath for 20 minutes. It is then cooled to room temperature with stirring, and 13.8 g (0.10 mole) of potassium carbonate is added. The water and excess pyridine are removed by heating at 30–40°C in a rotatory evaporator under reduced pressure. The residue is treated with 120 ml of ethanol (B145695), and the insoluble potassium sulfate (B86663) is removed by filtration. Fourteen milliliters (22 g, 0.10 mole) of 57% hydriodic acid is added to the filtrate, and the resulting solution is stored at -20°C for 1 hour. The solid that separates is collected and recrystallized from about 100 ml of absolute ethanol to give 14–16 g (63–72%) of this compound as almost-white crystals (m.p. 160–162°C).
Visible Light-Induced Alkene Aminopyridylation[6]
In a typical procedure, a mixture of the alkene (0.1 mmol), N-aminopyridinium salt (0.15 mmol), Eosin Y (0.5 mol%), and K₃PO₄ (0.12 mmol) in DMSO (1.0 mL) is irradiated with blue LEDs at room temperature for 3 hours under a nitrogen atmosphere. After the reaction is complete, the product is isolated and purified using standard chromatographic techniques.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving this compound.
Figure 1: [3+2] Dipolar Cycloaddition Pathway of this compound.
Figure 2: Photocatalytic Alkene Aminopyridylation via N-Centered Radicals.
Figure 3: Synthesis of N-Acyl Pyridinium-N-Aminides.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alchetron.com [alchetron.com]
- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. 1,3-DIPOLAR CYCLOADDITION OF CYANOPYRIDINES TO HETEROCYCLIC <i>N</i>-IMINES: EXPERIMENTAL AND THEORETICAL STUDY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to 1-Aminopyridinium Iodide: Scope and Limitations in N-Amination and Heterocycle Synthesis
For researchers, scientists, and drug development professionals, 1-Aminopyridinium iodide stands as a key reagent in the synthesis of N-heterocycles and as a precursor to N-centered radicals. This guide provides a comprehensive assessment of its performance in its primary applications, juxtaposed with common alternatives, and supported by experimental data and detailed protocols.
Introduction
This compound is a versatile and commercially available reagent, primarily utilized for the N-amination of pyridines and as a precursor for the synthesis of fused heterocyclic scaffolds, most notably pyrazolo[1,5-a]pyridines, through 1,3-dipolar cycloaddition reactions. Its ease of handling as a stable salt and its reactivity profile make it a valuable tool in synthetic organic chemistry. However, a critical evaluation of its scope and limitations necessitates a comparison with alternative reagents and methodologies. This guide will delve into the performance of this compound in these key applications, offering a comparative analysis with other electrophilic aminating agents.
N-Amination of Pyridines: A Comparative Analysis
The introduction of an amino group onto a pyridine (B92270) nitrogen is a fundamental transformation in organic synthesis. This compound, readily prepared from pyridine and hydroxylamine-O-sulfonic acid (HOSA), is a common choice for this purpose. However, other reagents have emerged, each with its own set of advantages and disadvantages. The following table summarizes the performance of this compound and its main alternatives.
| Reagent | Typical Reaction Conditions | Yield (%) | Substrate Scope | Advantages | Limitations & Side Reactions |
| This compound | Base (e.g., K₂CO₃), solvent (e.g., MeCN), room temp. to 80°C | 60-95 | Electron-rich and some electron-neutral pyridines | Commercially available, stable solid, relatively mild conditions | Lower yields with electron-deficient pyridines, potential for side reactions with highly functionalized substrates. |
| Hydroxylamine-O-sulfonic acid (HOSA) | Aqueous base (e.g., KOH), 0°C to room temp. | 50-80[1] | Broad, including some electron-deficient pyridines | Inexpensive, readily available | Can be unstable, yields can be variable, may require careful pH control.[1] |
| O-Mesitylenesulfonylhydroxylamine (MSH) | Inert solvent (e.g., CH₂Cl₂), room temp. | 70-95[2] | Broad, effective for both electron-rich and -deficient pyridines | High yields, good functional group tolerance | Not commercially available, must be synthesized in situ, can be explosive.[2] |
| O-(2,4-Dinitrophenyl)hydroxylamine (DPH) | Inert solvent (e.g., CH₂Cl₂), room temp. | 75-98 | Broad, particularly effective for electron-deficient pyridines | High yields, stable crystalline solid | Byproducts can complicate purification, dinitrophenyl group is electron-withdrawing. |
Synthesis of Pyrazolo[1,5-a]pyridines via 1,3-Dipolar Cycloaddition
A significant application of this compound is its role as a precursor to N-iminopyridinium ylides, which are key intermediates in the [3+2] cycloaddition reaction with alkynes to furnish pyrazolo[1,5-a]pyridines. This reaction pathway is a powerful method for the construction of this important heterocyclic scaffold.
The general workflow for this synthesis involves the deprotonation of the 1-aminopyridinium salt to form the N-iminopyridinium ylide, which then undergoes a cycloaddition reaction with a suitable dipolarophile, typically an alkyne. The choice of the initial aminating agent can influence the overall efficiency of this two-step process.
While direct quantitative comparisons of the entire sequence starting from different aminating agents are scarce in the literature, the efficiency of the initial N-amination step (as outlined in the table above) is a critical factor. A higher yield in the formation of the N-aminopyridinium salt precursor will directly impact the overall yield of the pyrazolo[1,5-a]pyridine.
Experimental Protocols
Synthesis of this compound
Materials:
-
Pyridine (freshly distilled)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Ethanol
-
Water
Procedure:
-
A solution of hydroxylamine-O-sulfonic acid (1.0 eq) in water is prepared.
-
Pyridine (3.0 eq) is added to the HOSA solution, and the mixture is heated at 90°C for 20 minutes.
-
The reaction mixture is cooled to room temperature, and potassium carbonate (1.0 eq) is added.
-
The water and excess pyridine are removed under reduced pressure.
-
The residue is triturated with ethanol, and the insoluble salts are removed by filtration.
-
The filtrate is cooled to 0°C, and hydriodic acid (1.0 eq) is added dropwise.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford this compound.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines
Materials:
-
This compound (1.0 eq)
-
Substituted alkyne (1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., acetonitrile (B52724) or DMF)
Procedure:
-
To a solution of this compound and the substituted alkyne in the chosen solvent, the base is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pyrazolo[1,5-a]pyridine.[3]
Visualizing the Synthetic Pathways
To better illustrate the experimental workflows and the central role of this compound, the following diagrams have been generated using the DOT language.
Limitations and Future Scope
While this compound is a valuable reagent, its limitations, particularly with electron-deficient pyridines, highlight the need for alternative methods. The development of milder and more general N-aminating agents remains an active area of research. For the synthesis of pyrazolo[1,5-a]pyridines, the exploration of catalytic and enantioselective methods for the 1,3-dipolar cycloaddition of N-iminopyridinium ylides presents an exciting frontier. Furthermore, a direct, side-by-side comparative study of different N-aminopyridinium salts in these cycloaddition reactions would be highly beneficial for the synthetic community to make informed decisions on reagent selection based on substrate and desired outcome.
References
Benchmarking 1-Aminopyridinium Iodide Against Other Electrophilic Amination Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom into organic molecules is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. Electrophilic amination, the process of forming a carbon-nitrogen bond using a nitrogen source that acts as an electrophile, offers a powerful alternative to traditional nucleophilic amination methods. This guide provides an objective comparison of 1-aminopyridinium iodide (API) with other common electrophilic amination reagents, namely hydroxylamine-O-sulfonic acid (HOSA), chloroamine-T, and oxaziridines. We present a summary of their performance based on available experimental data, detailed experimental protocols for key reactions, and visualizations to clarify reaction pathways and workflows.
At a Glance: Comparison of Electrophilic Amination Reagents
| Reagent | Key Features & Applications | General Yields | Common Substrates |
| This compound (API) | Serves as an ammonia (B1221849) equivalent for the synthesis of primary amines; used in C-H amination and the formation of N-acyl pyridinium-N-aminides.[1][2] | Moderate to High | Pyridines, β-keto esters, Grignard reagents.[1] |
| Hydroxylamine-O-sulfonic acid (HOSA) | Versatile reagent for the amination of a wide range of nucleophiles including amines, thiols, and carbanions.[3] | Variable (Low to High) | Aromatic compounds, carboxylic acids, ketones, amines.[3][4] |
| Chloroamine-T | Widely used for the amination of C-H bonds, particularly activated C-H bonds adjacent to oxygen or in benzylic positions, often requiring a copper catalyst.[5][6][7] | Good to Excellent | Ethers, hydrocarbons, alkenes.[5] |
| Oxaziridines (e.g., N-Boc-oxaziridine) | Effective for the electrophilic amination of primary amines to form protected hydrazines and for the α-amination of enolates.[8][9][10][11] | Good to Excellent | Primary amines, enolates, sulfides.[8][9][10][11] |
Delving Deeper: Performance Data and Substrate Scope
Amination of β-Dicarbonyl Compounds
The α-amination of β-dicarbonyl compounds provides a direct route to α-amino acids and their derivatives. Here, we compare the performance of different electrophilic amination reagents in this transformation.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Oxaziridine (N-Boc) | Indanone-based β-ketoester | α-amino-β-ketoester | >90 (NMR) | [12] |
| Hypervalent Iodine Reagent | Indanone-based β-ketoester | α-amino-β-ketoester | up to 96 | [13] |
| Ammonia/Hypochlorite | Cyclic β-ketoester | α-amino-β-ketoester | 74 (isolated) | [12] |
No specific yield data was found for the amination of β-dicarbonyl compounds with this compound in the reviewed literature.
N-Amination of Primary Amines
The synthesis of hydrazines is a key transformation in organic synthesis. Electrophilic amination of primary amines offers a direct approach to N-Boc protected hydrazines, which are versatile building blocks.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Oxaziridine (diethylketomalonate-derived) | Primary aliphatic and aromatic amines | N-Boc hydrazines | Good to Excellent | [8][11] |
| N-Boc-oxaziridine | Primary amines | N-Boc-hydrazides | Good | [9] |
| This compound | Primary amines | N-aminopyridinium salt (intermediate) | Not specified | [14] |
Amination of Organometallic Reagents
Organometallic reagents, such as Grignard reagents, are powerful nucleophiles that can be aminated to form primary amines.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Grignard Reagents | 1,4-dihydropyridines (after dearomatization) | up to 91 | [15] |
Note: The reaction with this compound leads to a dearomatized pyridine (B92270) product, not directly to a primary amine in this specific cited example.
Experimental Protocols
Synthesis of N-Acyl Pyridinium-N-Aminide using this compound[2]
This protocol describes the synthesis of an N-acyl pyridinium-N-aminide, a versatile intermediate, from a methyl ester and this compound.
Materials:
-
Methyl (tert-butoxycarbonyl)glycinate
-
This compound[2]
-
Potassium carbonate
-
Methanol
Procedure:
-
Charge a round-bottomed flask with methyl (tert-butoxycarbonyl)glycinate and methanol.
-
Add this compound and stir for 5 minutes at 22 °C.[2]
-
Add potassium carbonate and continue stirring at 22 °C for 64 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction to isolate the desired ((tert-butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide.
Copper-Catalyzed Amination of Ethers with Chloramine-T[5]
This procedure details the amination of C-H bonds in ethers using chloramine-T as the nitrogen source and a copper(I) catalyst.
Materials:
-
Ether substrate
-
Chloramine-T hydrate (B1144303)
-
Copper(I) chloride
-
Acetonitrile
Procedure:
-
Dissolve the ether substrate and chloramine-T in acetonitrile.
-
Add copper(I) chloride to the solution.
-
Stir the reaction mixture at the appropriate temperature and monitor by TLC or GC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography.
Amination of a Primary Amine with an N-Boc-Oxaziridine[11]
This protocol outlines the synthesis of an N-Boc protected hydrazine (B178648) from a primary amine using a diethylketomalonate-derived oxaziridine.
Materials:
-
Primary amine
-
Diethylketomalonate-derived N-Boc-oxaziridine
-
Dichloromethane
Procedure:
-
Dissolve the primary amine and the N-Boc-oxaziridine in dichloromethane.[11]
-
Stir the reaction at room temperature under a nitrogen atmosphere for 24 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the N-Boc hydrazine by column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a general electrophilic amination pathway and a typical experimental workflow.
Caption: General pathway of an electrophilic amination reaction.
Caption: A standard workflow for performing an amination reaction.
Conclusion
References
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amination of ethers using chloramine-T hydrate and a copper(I) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Aminopyridinium Iodide: A Step-by-Step Guide
The proper disposal of 1-Aminopyridinium iodide is critical for ensuring laboratory safety and environmental protection. This chemical is classified as a hazardous substance and must be managed as hazardous waste in accordance with institutional, local, regional, and national regulations.[1][2][3][4] Under no circumstances should it be disposed of in the regular trash or down the sewer system.[1][5]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
Hazard Summary
This compound is a combustible solid that poses several health risks. It is crucial to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][6][7]
| Hazard Classification | Description | GHS Hazard Statement | Citations |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [3][4][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [3][4][6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [3][6][7] |
| Water Hazard Class | Severely hazardous to water. | WGK 3 | |
| Acute Toxicity (Select Sources) | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | [4] |
Required Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound:
-
Eye Protection : Safety glasses with side-shields or goggles.[3][6]
-
Respiratory Protection : A NIOSH-approved N95 dust mask or higher-level respirator.
-
Body Protection : A laboratory coat or other protective clothing.[3][4][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste management program.[1][8]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Any unwanted or expired this compound, including contaminated materials, must be treated as hazardous waste.[8][9]
-
Segregate Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[4] It is incompatible with strong oxidizing agents.[3]
Step 2: Containerization
-
Select an Appropriate Container : Use a container that is in good condition, compatible with the chemical, and has a securely sealing lid.[1][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Transfer the Waste : Carefully transfer the solid this compound into the designated waste container. Avoid creating dust during the transfer.[4][6] If cleaning up a spill, sweep the material into the container.[3][7]
Step 3: Labeling
-
Attach a Hazardous Waste Tag : As soon as the waste is placed in the container, affix a "Hazardous Waste" tag provided by your EHS office.[1][8]
-
Complete the Label Information : The label must be filled out completely and legibly.[1] This includes:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
The quantity of waste.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator or responsible person.[1]
-
Checkmarks for the appropriate hazard pictograms (e.g., irritant).[1]
-
Step 4: Storage Pending Disposal
-
Secure the Container : Ensure the lid of the waste container is tightly closed at all times, except when adding waste.[2][8][9]
-
Store in a Designated Area : Store the container in a designated, secure, and well-ventilated satellite accumulation area.[3][4][7] The storage area should have secondary containment to control any potential leaks.[8]
Step 5: Arranging for Disposal
-
Contact EHS : Submit a hazardous waste pickup request to your institution's EHS office.[1][8] Follow their specific procedures for scheduling a collection.
-
Do Not Transport : Laboratory personnel should not transport hazardous waste across campus. This should be handled by trained EHS staff.[8]
Disposal of Empty Containers
Containers that once held this compound must also be managed carefully:
-
Triple Rinse : The empty container must be triple-rinsed with a suitable solvent (such as water, in which it is soluble) that can remove the chemical residue.[8][9]
-
Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste, following the steps outlined above.[8][9]
-
Final Disposal : After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label. The container can then typically be disposed of as regular trash.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acs.org [acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safe Handling and Disposal of 1-Aminopyridinium Iodide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-Aminopyridinium iodide, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary concerns: skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and irritation.[1][2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and potential splashes.[1][2][3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][2][3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
2.1. Preparation and Weighing:
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling this compound.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within the designated area.
-
Don PPE: Put on all required PPE as outlined in Table 1.
-
Weighing:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to a weigh boat.
-
Avoid generating dust. If any dust is created, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Close the primary container tightly immediately after use.
-
2.2. Dissolving and Transferring:
-
Solvent Addition: If dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to prevent splashing.
-
Transfer: When transferring the solution, use a pipette or a funnel to minimize the risk of spills.
-
Cleaning: All non-disposable equipment that has come into contact with the chemical must be decontaminated. Rinse with a suitable solvent (e.g., the solvent used in the procedure) and then wash thoroughly with soap and water. The initial rinse solvent should be collected and disposed of as hazardous waste.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a damp cloth, disposing of the cloth as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the area.
-
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
4.2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Store waste containers in a designated, secure area away from incompatible materials.
Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
